molecular formula C10H20O B166111 (+)-Neomenthol CAS No. 89-78-1

(+)-Neomenthol

Cat. No.: B166111
CAS No.: 89-78-1
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menthol (C10H20O) is a naturally occurring monoterpenoid alcohol, with the (1R,2S,5R) configuration of (-)-menthol being the most biologically significant . This compound is a valuable research tool in pharmacology and neuroscience, primarily due to its role as a selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's primary "cold and menthol" receptor . Activation of TRPM8 by menthol induces a cooling sensation without an actual temperature change, making it a critical compound for studying thermosensation and pain pathways . Its mechanism extends to modulating voltage-sensitive sodium and calcium channels, contributing to its local anesthetic and analgesic effects . Beyond its sensory effects, menthol's pharmacological profile is diverse. It exhibits anti-inflammatory properties by modulating pathways and reducing pro-inflammatory cytokines . Its antibacterial and antifungal activities are also well-documented, with efficacy against various strains of streptococci, lactobacilli, and Candida albicans . Furthermore, emerging preclinical research points to its neuroprotective potential and anticancer activity, where certain menthol derivatives can induce apoptosis in cancer cells, such as those in prostate cancer, through mechanisms involving calcium influx . Chemical modifications of menthol, such as esterification at the C3 hydroxyl group, have been shown to significantly enhance its lipophilicity, binding affinity, and overall pharmacological potency, opening avenues for developing novel therapeutic agents . In experimental models, menthol is applied to investigate respiratory comfort, gastrointestinal smooth muscle relaxation, and performance in heated environments due to its perception-altering effects . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
Record name d-Neomenthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-Neomenthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Menthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (+)-Neomenthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name d-neo-Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (+)-Neomenthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

196 °F (NTP, 1992)
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name d-neo-Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name d-neo-Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Menthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (+)-Neomenthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Neomenthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3623-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Neomenthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neomenthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name d-Neomenthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-Neomenthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-neomenthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-neomenthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Neomenthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOMENTHOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S3KO7RR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEOMENTHOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RE7MA7PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-Neomenthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 °F (NTP, 1992), -22 °C
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (+)-Neomenthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for (+)-neomenthol. The information is curated for researchers, scientists, and professionals in drug development who require detailed experimental protocols and comparative data for the production of this specific stereoisomer.

Introduction

This compound, a diastereomer of menthol, is a monoterpenoid alcohol with applications in flavorings, fragrances, and as a chiral auxiliary in asymmetric synthesis. The precise stereochemistry of neomenthol is crucial for its biological activity and chemical applications. This guide details two principal synthetic pathways: the reduction of (-)-menthone and the catalytic hydrogenation of (+)-pulegone. Furthermore, it outlines key purification techniques essential for isolating this compound from the complex mixture of stereoisomers typically produced during synthesis.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the stereoselective reduction of a ketone precursor. The choice of starting material and reducing agent is critical in directing the stereochemical outcome of the reaction.

Reduction of (-)-Menthone

A common and effective method for the synthesis of this compound is the reduction of (-)-menthone. The stereochemistry of the resulting alcohol is dependent on the reducing agent and reaction conditions.

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol[1][2]. The reaction proceeds through a six-membered ring transition state, and its reversibility allows for thermodynamic control of the product distribution[1]. For the reduction of (-)-menthone, the formation of the more sterically hindered this compound can be favored under these equilibrium conditions.

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of (-)-Menthone

  • Materials:

    • (-)-Menthone

    • Aluminum isopropoxide

    • Anhydrous isopropanol

    • Anhydrous toluene (optional, as solvent)

    • Apparatus for distillation to remove acetone

    • Dilute sulfuric acid or hydrochloric acid for workup

    • Ether or other suitable organic solvent for extraction

    • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Procedure:

    • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, dissolve (-)-menthone in anhydrous isopropanol (or a mixture of isopropanol and toluene).

    • Add aluminum isopropoxide to the solution. The molar ratio of aluminum isopropoxide to (-)-menthone is typically substoichiometric, acting as a catalyst.

    • Heat the reaction mixture to reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and can be slowly removed by distillation to drive the equilibrium towards the formation of the alcohol products[3].

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the (-)-menthone is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of dilute acid (e.g., 10% H₂SO₄) to hydrolyze the aluminum salts.

    • Extract the product into an organic solvent such as ether.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of this compound and (-)-menthol.

    • The crude product can then be purified by fractional distillation or crystallization to isolate this compound.

Reduction of (-)-menthone with specific metal hydrides can also yield this compound. The stereoselectivity is influenced by the steric bulk of the hydride reagent. For instance, the use of lithium trimethoxyaluminum hydride (LiAl(OCH₃)₃H) has been reported to predominantly yield this compound from (-)-menthone.

Biocatalytic methods offer high stereoselectivity. The enzyme menthone:(+)-(3S)-neomenthol reductase can convert (-)-menthone to (+)-(3S)-neomenthol with high purity[4].

Table 1: Quantitative Data for the Synthesis of this compound from (-)-Menthone

MethodReducing Agent/CatalystProduct DistributionReference
Enzymatic Reductionmenthone:(+)-(3S)-neomenthol reductase94% (+)-(3S)-neomenthol, 6% (-)-(3R)-menthol[4]
Metal Hydride ReductionLiAl(OCH₃)₃HPredominantly this compound
Dissolving Metal ReductionSodium in aqueous ammoniaHigh yield of (-)-menthol with some this compound[5]
Catalytic Hydrogenation of (+)-Pulegone

The catalytic hydrogenation of (+)-pulegone is another viable route, which typically proceeds in two stages. First, the carbon-carbon double bond of pulegone is reduced to yield a mixture of menthone and isomenthone. Subsequently, the carbonyl group of these ketones is reduced to the corresponding menthol isomers, including this compound[6][7][8][9]. The final isomer distribution is highly dependent on the catalyst, support, and reaction conditions such as temperature and pressure.

Experimental Protocol: Catalytic Hydrogenation of (+)-Pulegone

  • Materials:

    • (+)-Pulegone

    • Hydrogenation catalyst (e.g., Pt/SiO₂, Pt-Sn/SiO₂, Cu/Al₂O₃)

    • Solvent (e.g., n-dodecane, ethanol)

    • High-pressure hydrogenation reactor (autoclave)

    • Hydrogen gas source

  • Procedure:

    • In the reaction vessel of a high-pressure autoclave, dissolve (+)-pulegone in the chosen solvent.

    • Add the hydrogenation catalyst to the solution.

    • Seal the reactor and purge several times with nitrogen followed by hydrogen to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reaction mixture to the specified temperature while stirring vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

    • Maintain the reaction under constant temperature and pressure for the desired duration. Monitor the reaction progress by taking samples and analyzing them by GC.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of menthol isomers.

    • Purify the crude product to isolate this compound.

Table 2: Isomer Distribution in the Catalytic Hydrogenation of (+)-Pulegone

CatalystConditionsThis compound (%)(-)-Menthol (%)(+)-Neoisomenthol (%)(-)-Isomenthol (%)Reference
Pt/SiO₂388 K, 12 h, n-dodecane1611251[7]
PtSn-BM/SiO₂388 K, 12 h, n-dodecane2717381[7]
PtSn-OM/SiO₂388 K, 12 h, n-dodecane2420361[7]

Purification of this compound

The purification of this compound from a mixture of its stereoisomers is a challenging but critical step due to their similar physical properties. The most common and effective methods are fractional distillation and crystallization.

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points[10][11][12][13]. For menthol isomers, this process is typically carried out under reduced pressure to lower the boiling points and prevent degradation. A distillation column with a high number of theoretical plates is necessary for efficient separation.

Experimental Protocol: Fractional Distillation of Menthol Isomers

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flasks

    • Heating mantle

    • Vacuum source and pressure gauge

  • Procedure:

    • Set up the fractional distillation apparatus. Ensure all joints are well-sealed for vacuum operation.

    • Place the crude mixture of menthol isomers in the round-bottom flask with a stir bar.

    • Apply vacuum to the system and gradually heat the flask.

    • Carefully observe the temperature at the distillation head. Collect the different fractions in separate receiving flasks as the temperature stabilizes at the boiling point of each isomer at the given pressure.

    • The order of elution will depend on the boiling points of the isomers.

    • Analyze each fraction by chiral GC to determine its composition and purity.

Crystallization

Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for achieving good separation. For menthol isomers, nitrile solvents such as acetonitrile have been shown to be effective[14]. The principle is based on the differential solubility of the isomers in the chosen solvent at different temperatures.

Experimental Protocol: Crystallization of this compound

  • Materials:

    • Crude mixture containing this compound

    • Acetonitrile (or other suitable solvent like isopropyl ether or ethanol)[15]

    • Heating and cooling bath

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • Dissolve the crude mixture in a minimal amount of hot acetonitrile. The temperature should be high enough to ensure complete dissolution but below the boiling point of the solvent. A temperature of around 30-40°C is often suitable[14].

    • Slowly cool the solution to induce crystallization. A controlled cooling rate (e.g., 1-5°C/minute) is preferred to promote the formation of pure crystals[14]. The cooling can be done to room temperature or lower (e.g., 0-20°C)[14].

    • Allow the crystals to grow for a sufficient period.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

    • Analyze the purity of the crystals and the composition of the mother liquor by chiral GC. The process may be repeated to achieve higher purity.

Table 3: Purification of Menthol Isomers by Crystallization

Crude MaterialSolventConditionsPurified ProductReference
16.3 g crude menthol (95% (L)-menthol, 97.3% e.e.)AcetonitrileDissolve at 30°C, cool to 5°C, filter, and distill11.8 g (L)-menthol, >99% chemical purity, 99.6% e.e.[15]
10 g crude menthol (95% chemical purity, 97% e.e.)Isopropyl etherDissolve at room temperature, cool to -25°CCrystals with 95% chemical purity and 97% e.e.[15]
Racemic neomenthol-Esterification with benzoic acid derivative, seeding, and crystallizationOptically pure d- or l-neomenthol after saponification[16]

Analysis and Characterization

The analysis of the product mixture and the final purified this compound is crucial to determine the success of the synthesis and purification. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and quantifying all eight stereoisomers of menthol[17][18][19][20][21].

Analytical Method: Chiral GC-MS

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase, is essential for separating the enantiomers and diastereomers of menthol. Tandem column systems can also be employed for enhanced resolution[18][20].

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split or splitless injection depending on the concentration of the sample.

  • Oven Temperature Program: A programmed temperature ramp is used to elute the different isomers. A typical program might start at a low temperature (e.g., 45-60°C) and ramp up to a higher temperature (e.g., 200°C)[18].

  • Detection: A mass spectrometer is used for detection and identification of the isomers based on their mass spectra and retention times.

Visualizing the Workflows

Synthesis Pathways

Synthesis_Pathways cluster_menthone Reduction of (-)-Menthone cluster_pulegone Hydrogenation of (+)-Pulegone menthone (-)-Menthone mpv Meerwein-Ponndorf-Verley Reduction menthone->mpv Al(OiPr)₃, iPrOH hydride Metal Hydride Reduction menthone->hydride LiAl(OCH₃)₃H enzyme Enzymatic Reduction menthone->enzyme Menthone Reductase product_mix1 This compound & (-)-Menthol Mixture mpv->product_mix1 hydride->product_mix1 enzyme->product_mix1 pulegone (+)-Pulegone h2_reduction Catalytic Hydrogenation pulegone->h2_reduction H₂, Catalyst (e.g., Pt/SiO₂) intermediates Menthone & Isomenthone h2_reduction->intermediates product_mix2 Mixture of 4 Menthol Diastereomers h2_reduction->product_mix2 intermediates->h2_reduction

Caption: Synthesis pathways for this compound.

Purification Workflow

Purification_Workflow start Crude Product Mixture (from synthesis) distillation Fractional Distillation (under vacuum) start->distillation Separation by boiling point crystallization Crystallization (e.g., from Acetonitrile) distillation->crystallization Enriched Fraction analysis Purity Analysis (Chiral GC-MS) crystallization->analysis Solid Crystals analysis->crystallization Recrystallize if needed final_product Purified This compound analysis->final_product Meets Purity Specs

Caption: General purification workflow for this compound.

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to (+)-neomenthol, a key stereoisomer of menthol. It is designed to be a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader study of menthol and its various stereoisomers. While menthol was first isolated from peppermint oil in 1771 by the German chemist Hieronymus David Gaubius, the distinct characterization of its various stereoisomers, including this compound, occurred over the subsequent century.[1][2] Early pioneering work on the characterization of menthol was conducted by scientists such as Oppenheim, Beckett, Moriya, and Atkinson.[1][2] Menthone, a ketone that can be reduced to form neomenthol, was first described by Moriya in 1881 and later synthesized by the oxidation of menthol.[3] The comprehensive structural elucidation of all eight menthol stereoisomers was a significant achievement in organic chemistry, with much of the foundational work being carried out in the late 19th and early 20th centuries.[1]

Natural Occurrence of this compound

This compound is a naturally occurring monoterpenoid found in the essential oils of various plants, particularly within the Lamiaceae family. It is typically a minor constituent compared to its more abundant isomer, (-)-menthol. Japanese menthol, derived from Mentha arvensis, is known to contain a small percentage of this compound.[2][4]

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes the reported quantitative data for this compound in the essential oils of several plants.

Plant SpeciesFamilyPlant PartConcentration of this compound in Essential Oil (%)Reference(s)
Mentha piperita (Peppermint)LamiaceaeAerial parts3.6[5]
Mentha piperita (Peppermint)LamiaceaeLeaves6.7[6]
Mentha piperitaLamiaceaeNot specified0.1 - 6.5[6]
Mentha arvensis (Corn mint)LamiaceaeNot specified1.9 - 2.5
Mentha spicata (Spearmint)LamiaceaeNot specifiedPresent, but not quantified[7]
Various Mentha x piperita cultivarsLamiaceaeDry herbaPresent as a component of free menthol[8][9]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of this compound from plant sources.

Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting volatile compounds like this compound from plant material.[10][11][12]

Objective: To extract the essential oil from Mentha species.

Materials and Equipment:

  • Fresh or dried aerial parts of Mentha species

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, still pot, condenser, and collection vessel/separating funnel)

  • Heating mantle

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Harvest fresh aerial parts of the Mentha plant. If using dried material, ensure it is free from contaminants. Coarsely chop the plant material to increase the surface area for efficient oil extraction.[11]

  • Apparatus Setup: Set up the steam distillation apparatus. Place the chopped plant material into the still pot.

  • Steam Generation: Add water to the boiling flask and heat to generate steam. Pass the steam through the plant material in the still pot. The steam will cause the volatile essential oils to vaporize.[11]

  • Condensation: The mixture of steam and essential oil vapor travels to the condenser. Cool the condenser with circulating cold water to condense the vapor back into a liquid.[11]

  • Collection and Separation: Collect the condensed liquid, which consists of hydrosol (floral water) and the essential oil, in a separating funnel. Allow the mixture to stand until two distinct layers are formed. The essential oil, being less dense than water, will form the upper layer.[11]

  • Drying the Essential Oil: Carefully separate the oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Isolation of this compound by Preparative Gas Chromatography (pGC)

Preparative Gas Chromatography is a powerful technique for isolating pure compounds from a complex mixture like an essential oil.[13][14]

Objective: To isolate this compound from peppermint essential oil.

Materials and Equipment:

  • Peppermint essential oil

  • Preparative Gas Chromatograph equipped with a suitable column (e.g., a polar column like DB-WAX)

  • Fraction collector or trapping system (e.g., deactivated uncoated capillary tube)

  • Solvent for elution (e.g., hexane)

  • Internal standard (optional, for quantification)

Procedure:

  • Instrument Setup: Install a suitable preparative-scale column in the GC. Set the oven temperature program to achieve optimal separation of the menthol isomers. The injector and detector temperatures should also be optimized.

  • Sample Injection: Inject a small volume of the peppermint essential oil into the pGC system. Multiple injections may be required to obtain a sufficient quantity of the target compound.[13]

  • Chromatographic Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the column.

  • Fraction Collection: As the separated components elute from the column, monitor the chromatogram. When the peak corresponding to this compound is detected, divert the effluent to a collection trap. The trap is often cooled to efficiently condense the compound.

  • Recovery of the Isolate: After one or more chromatographic runs, wash the collected this compound from the trap using a small volume of a volatile solvent like hexane.

  • Purity Analysis: Analyze the purity of the isolated this compound using an analytical GC-MS system.

  • Solvent Evaporation: If a high-purity isolate is obtained, the solvent can be carefully evaporated under a gentle stream of nitrogen to yield the pure this compound.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds in essential oils.[12][15][16][17]

Objective: To identify and quantify this compound in a peppermint oil sample.

Materials and Equipment:

  • Peppermint oil sample

  • Internal standard solution (e.g., n-alkanes)

  • Hexane or other suitable solvent

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-WAX)[15][17]

Procedure:

  • Sample Preparation: Dilute a known amount of the peppermint oil in a suitable solvent (e.g., 1:10 in n-hexane).[5] If using an internal standard for quantification, add a known concentration of the standard to the sample.

  • GC-MS Conditions:

    • Column: A non-polar column like HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.

    • Oven Temperature Program: An example program is: start at 50°C, ramp at 3°C/min to 300°C.[5]

    • Injector Temperature: 220°C.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio (e.g., 100:1).[5]

    • MS Parameters: Set the ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C). Scan in the range of m/z 40-500.

  • Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the data.

  • Compound Identification: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards and with spectral libraries (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, use a calibration curve generated with an authentic standard of this compound.

Signaling Pathways and Biological Activities

While the biological activities of (-)-menthol are more extensively studied, this compound also exhibits interesting pharmacological effects.

Interaction with TRPM8 Channels

Menthol and its stereoisomers are well-known for their cooling sensation, which is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[10][11][16] Different stereoisomers of menthol exhibit varying abilities to activate TRPM8, which accounts for their different cooling intensities.[10][15] Studies have shown that the hydroxyl and isopropyl groups of the menthol isomers are crucial for their interaction with the S3 and S4 helices of the TRPM8 channel, respectively.[15]

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_active TRPM8 Channel (Open) TRPM8->TRPM8_active Conformational Change Ca_influx Ca²⁺ Influx TRPM8_active->Ca_influx Allows entry Neomenthol This compound Neomenthol->TRPM8 Binds to S3/S4 helices Signaling Downstream Signaling (e.g., Cooling Sensation) Ca_influx->Signaling Initiates

Caption: Interaction of this compound with the TRPM8 channel.

Antifungal Activity and Potential Signaling Pathway

Monoterpenoids, including isomers of menthol, have demonstrated antifungal properties.[17][18] The mechanism of action is thought to involve the disruption of the fungal cell membrane's integrity.[17][18] Studies on terpenoid phenols, which are structurally related to menthol, suggest that their antifungal activity is linked to the induction of calcium stress and the inhibition of the Target of Rapamycin (TOR) pathway.[19][20][21] This leads to an influx of Ca²⁺, disruption of ion homeostasis, and ultimately, cell death.

Antifungal_Pathway cluster_fungal_cell Fungal Cell Membrane Cell Membrane TOR TOR Pathway Membrane->TOR Inhibition Ca_channels Calcium Channels Membrane->Ca_channels Opens Cell_Death Cell Death TOR->Cell_Death Contributes to Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Cytosol Cytosol Cytosol->Cell_Death Induces Neomenthol This compound Neomenthol->Membrane Disrupts Integrity Ca_influx->Cytosol Increases [Ca²⁺]

Caption: Proposed antifungal mechanism of this compound.

Biosynthesis of this compound

This compound is synthesized in plants as part of the broader menthol biosynthesis pathway. The pathway begins with geranyl diphosphate and proceeds through a series of enzymatic reactions involving cyclization, hydroxylation, oxidation, and reduction steps. The final step, the reduction of (+)-isomenthone, can lead to the formation of this compound.

Menthol_Biosynthesis GDP Geranyl Diphosphate Limonene (-)-Limonene GDP->Limonene Limonene Synthase trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol (-)-Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase cis_Isopulegone (+)-cis-Isopulegone Isopiperitenone->cis_Isopulegone (-)-Isopiperitenone Reductase Pulegone (+)-Pulegone cis_Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Isomenthone (+)-Isomenthone Pulegone->Isomenthone Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase Neomenthol This compound Menthone->Neomenthol (-)-Menthone: This compound Reductase Isomenthone->Neomenthol (+)-Isomenthone Reductase Isomenthol (+)-Isomenthol Isomenthone->Isomenthol Neoisomenthol (+)-Neoisomenthol Isomenthone->Neoisomenthol

Caption: Biosynthetic pathway of menthol and its stereoisomers.

Experimental Workflow Overview

The following diagram provides a logical workflow for the study of this compound from a plant source.

Experimental_Workflow Plant Plant Material (e.g., Mentha piperita) Extraction Essential Oil Extraction (Steam Distillation) Plant->Extraction Oil Crude Essential Oil Extraction->Oil Isolation Isolation of this compound (Preparative GC) Oil->Isolation Analysis Analysis & Quantification (GC-MS, HPLC) Oil->Analysis Pure_Neo Pure this compound Isolation->Pure_Neo Bioassay Biological Activity Assays (e.g., Antifungal, TRPM8) Pure_Neo->Bioassay Data Data Interpretation & Reporting Analysis->Data Bioassay->Data

Caption: General experimental workflow for this compound research.

References

The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the pharmaceutical industry, the precise three-dimensional arrangement of atoms in a molecule can be the difference between a life-saving therapeutic and an ineffective or even harmful compound. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is therefore a cornerstone of modern drug development. Among the powerful tools in the synthetic chemist's arsenal, chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry. This technical guide provides an in-depth exploration of the core principles of chiral auxiliaries, their diverse applications, and detailed methodologies for their use.

The Principle of Chiral Auxiliaries: A Temporary Guide to Chirality

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively form one diastereomer over the other.[1] This diastereoselective transformation, upon removal of the auxiliary, yields an enantiomerically enriched product. The auxiliary, ideally, can then be recovered and reused, making the process more efficient.[2]

The general workflow of a reaction employing a chiral auxiliary can be summarized in three key steps:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The chiral center on the auxiliary sterically or electronically biases the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.

This strategy effectively transfers the chirality of the auxiliary to the substrate, allowing for precise control over the formation of new stereocenters.

G General Workflow of Chiral Auxiliary Mediated Asymmetric Synthesis sub Prochiral Substrate adduct Chiral Substrate-Auxiliary Adduct sub->adduct Attachment aux Chiral Auxiliary aux->adduct diastereomer Diastereomerically Enriched Product-Auxiliary adduct->diastereomer Diastereoselective Reaction reagent Reagent reagent->diastereomer product Enantiomerically Enriched Product diastereomer->product Cleavage recovered_aux Recovered Chiral Auxiliary diastereomer->recovered_aux Cleavage

Caption: General workflow of chiral auxiliary mediated synthesis.

Key Classes of Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed, each with its own advantages and preferred applications. This section will delve into some of the most widely used auxiliaries, providing quantitative data on their effectiveness and detailed experimental protocols.

Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone auxiliaries are among the most powerful and versatile tools for asymmetric synthesis, particularly in aldol and alkylation reactions.[3][4] These auxiliaries are typically derived from readily available amino acids.[5]

The stereochemical outcome of reactions using Evans auxiliaries is dictated by the steric hindrance imposed by the substituent on the oxazolidinone ring, which directs the approach of the electrophile.

Quantitative Data for Evans Auxiliary Mediated Reactions

Substrate (N-Acyl Oxazolidinone)Electrophile/AldehydeReaction TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee) of ProductReference
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehydeAldol>99:1>99%[3]
N-Propionyl-(4S)-4-benzyl-2-oxazolidinoneAllyl IodideAlkylation98:2>96%[6]
N-Butyryl-(4R)-4-isopropyl-2-oxazolidinoneMethyl IodideAlkylation95:5>90%[7]
N-Crotonyl-(4S)-4-benzyl-2-oxazolidinoneCyclopentadieneDiels-Alder91:9>90%[8]

Experimental Protocols for Evans Auxiliaries

Protocol 2.1.1: Acylation of Evans Auxiliary (Attachment) [6]

  • To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add propionic anhydride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2.1.2: Diastereoselective Alkylation [6]

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise, and stir the resulting solution at -78 °C for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Determine the diastereomeric ratio by GC or 1H NMR analysis of the crude product. Purify the major diastereomer by flash column chromatography.

Protocol 2.1.3: Reductive Cleavage of the Auxiliary [9][10]

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq).

  • Add a 1 M aqueous solution of lithium hydroxide (LiOH, 2.0 eq) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na2SO3, 1.5 M, 5.0 eq).

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x). The chiral auxiliary remains in the aqueous layer.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

G Evans Auxiliary in Asymmetric Alkylation sub N-Acyl Evans Oxazolidinone enolate Chelated (Z)-Enolate sub->enolate Deprotonation base Base (e.g., NaHMDS) base->enolate product_aux Alkylated Product (New Stereocenter) enolate->product_aux Alkylation from less hindered face electrophile Electrophile (E+) electrophile->product_aux final_product Enantiomerically Enriched Carboxylic Acid product_aux->final_product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux Cleavage cleavage Cleavage Reagent (e.g., LiOH/H2O2) cleavage->final_product

Caption: Logical flow of an Evans auxiliary-mediated alkylation.

Myers Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[11][12] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides can be easily prepared and undergo highly diastereoselective alkylation upon deprotonation.[13]

Quantitative Data for Myers Auxiliary Mediated Alkylation [13]

Substrate (Pseudoephedrine Amide)Alkyl HalideDiastereomeric Excess (de) of Crude ProductIsolated Yield of Major Diastereomer
N-Propionyl-(1S,2S)-pseudoephedrineBenzyl bromide98%95%
N-Propionyl-(1S,2S)-pseudoephedrineEthyl iodide96%90%
N-Butyryl-(1S,2S)-pseudoephedrineMethyl iodide95%92%
N-Phenylacetyl-(1S,2S)-pseudoephedrineIsopropyl iodide90%85%

Experimental Protocols for Myers Auxiliaries

Protocol 2.2.1: Amide Formation (Attachment) [12]

  • To a solution of (1S,2S)-pseudoephedrine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude amide can often be purified by crystallization.

Protocol 2.2.2: Diastereoselective Alkylation [12]

  • To a suspension of anhydrous lithium chloride (LiCl, 7.0 eq) in dry THF (0.1 M) at -78 °C, add diisopropylamine (2.25 eq).

  • Add n-butyllithium (n-BuLi, 2.1 eq, as a solution in hexanes) dropwise and stir for 15 minutes.

  • Warm the resulting LDA solution to 0 °C for 5 minutes, then re-cool to -78 °C.

  • Add a solution of the pseudoephedrine amide (1.0 eq) in THF via cannula.

  • Stir the mixture at -78 °C for 1 hour, then at 0 °C for 15 minutes, and finally at room temperature for 5 minutes before re-cooling to 0 °C.

  • Add the alkyl halide (1.5 eq) and stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • The diastereomeric excess can be determined by HPLC or 1H NMR analysis. The product can be purified by crystallization or chromatography.

Protocol 2.2.3: Cleavage of the Auxiliary

  • Acidic Hydrolysis to Carboxylic Acid:

    • Reflux the alkylated pseudoephedrine amide in a mixture of sulfuric acid and water (e.g., 1:1 v/v) for 12-24 hours.

    • Cool the reaction mixture and extract the carboxylic acid with an organic solvent.

    • The protonated pseudoephedrine remains in the aqueous layer and can be recovered by basification and extraction.

  • Basic Hydrolysis to Carboxylic Acid:

    • Reflux the amide in an aqueous or alcoholic solution of a strong base like NaOH or KOH.

    • After completion, acidify the reaction mixture to protonate the carboxylate and extract the carboxylic acid.

  • Reduction to Alcohol:

    • Treat the alkylated amide with a reducing agent like lithium aluminum hydride (LiAlH4) in THF to obtain the corresponding alcohol.

  • Addition of Organometallics to form Ketones:

    • React the amide with an organolithium or Grignard reagent to yield the corresponding ketone.

Enders SAMP/RAMP Hydrazone Auxiliaries

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful technique for the asymmetric α-alkylation of aldehydes and ketones.[14] SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and its enantiomer RAMP are derived from proline.[14]

The stereochemical outcome is controlled by the chelation of the lithium cation between the nitrogen of the hydrazone and the oxygen of the methoxymethyl group, which creates a rigid structure that directs the approach of the electrophile.[15]

Quantitative Data for Enders SAMP/RAMP Mediated Alkylation [16]

Substrate (Ketone)AuxiliaryElectrophileDiastereomeric Excess (de)Enantiomeric Excess (ee) of Product
CyclohexanoneSAMPMethyl iodide>98%>98%
PropiophenoneRAMPEthyl iodide96%96%
3-PentanoneSAMPPropyl iodide>97%>97%
AcetoneSAMPBenzyl bromide95%95%

Experimental Protocols for Enders SAMP/RAMP Auxiliaries

Protocol 2.3.1: Hydrazone Formation (Attachment) [16]

  • In a round-bottom flask, combine the ketone or aldehyde (1.0 eq) and SAMP or RAMP (1.1 eq).

  • Heat the mixture neat at 60 °C under an argon atmosphere overnight.

  • Purify the resulting hydrazone by distillation under reduced pressure.

Protocol 2.3.2: Diastereoselective Alkylation [14]

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.15 eq) in dry THF at -78 °C.

  • Add the SAMP/RAMP hydrazone (1.0 eq) dropwise to the LDA solution at -78 °C.

  • Stir the mixture at 0 °C for 2 hours to ensure complete deprotonation.

  • Cool the solution to -100 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

Protocol 2.3.3: Ozonolysis for Auxiliary Cleavage [16]

  • Dissolve the alkylated hydrazone in dichloromethane (DCM, 0.1 M) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to work up the ozonide.

  • Allow the solution to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and concentrate to yield the α-alkylated ketone or aldehyde.

G SAMP/RAMP Hydrazone Alkylation Workflow ketone Ketone/ Aldehyde hydrazone Chiral Hydrazone ketone->hydrazone Attachment samp SAMP/RAMP samp->hydrazone azaenolate Lithium Azaenolate hydrazone->azaenolate Deprotonation lda LDA lda->azaenolate alkylated_hydrazone Alkylated Hydrazone azaenolate->alkylated_hydrazone Alkylation electrophile Alkyl Halide electrophile->alkylated_hydrazone product α-Alkylated Ketone/ Aldehyde alkylated_hydrazone->product Cleavage (Ozonolysis) ozone O3 ozone->product

Caption: Workflow for SAMP/RAMP mediated alkylation.

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a versatile chiral auxiliary derived from camphor, which is readily available in both enantiomeric forms.[17] It is particularly effective in directing cycloaddition reactions, such as Diels-Alder reactions, as well as conjugate additions and alkylations.[18] The rigid bicyclic structure of the sultam provides excellent steric shielding of one face of the attached prochiral group.

Quantitative Data for Oppolzer's Camphorsultam in Diels-Alder Reactions

Dienophile (N-Enoyl Camphorsultam)DieneLewis AcidDiastereomeric Ratio (endo:exo)Reference
N-Acryloyl-(2R)-bornane-10,2-sultamCyclopentadieneTiCl4>98:2[19]
N-Crotonoyl-(2R)-bornane-10,2-sultamIsopreneEt2AlCl95:5[20]
N-Methacryloyl-(2S)-bornane-10,2-sultam1,3-ButadieneBF3·OEt290:10[17]

Experimental Protocols for Oppolzer's Camphorsultam

Protocol 2.4.1: Preparation of N-Acryloyl Camphorsultam (Attachment)

  • To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in dry THF (0.5 M) at 0 °C, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add acryloyl chloride (1.1 eq) dropwise and stir the reaction at room temperature for 3 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by flash chromatography.

Protocol 2.4.2: Asymmetric Diels-Alder Reaction

  • Dissolve the N-acryloyl camphorsultam (1.0 eq) in dry DCM (0.2 M) and cool to -78 °C.

  • Add the Lewis acid (e.g., TiCl4, 1.1 eq, as a 1.0 M solution in DCM) dropwise.

  • Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (2.0 eq).

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • The diastereomeric ratio can be determined by 1H NMR spectroscopy.

Protocol 2.4.3: Reductive Cleavage of the Auxiliary

  • Dissolve the Diels-Alder adduct in a mixture of THF and water.

  • Add lithium borohydride (LiBH4) at 0 °C and stir until the reaction is complete (monitored by TLC).

  • Carefully quench with water and extract the product alcohol. The camphorsultam can be recovered from the aqueous layer.

Conclusion: The Enduring Power of Stoichiometric Chirality

While the field of asymmetric catalysis has made remarkable strides in developing highly efficient and enantioselective transformations, chiral auxiliaries remain an indispensable tool in the synthetic chemist's repertoire. Their reliability, predictability, and the often high levels of stereocontrol they provide make them a go-to strategy, particularly in complex total synthesis and in the early stages of drug discovery where robust and scalable routes are paramount. The ability to separate diastereomeric intermediates allows for the attainment of exceptionally high enantiomeric purities. As our understanding of stereocontrol deepens, the design of new and even more effective chiral auxiliaries will undoubtedly continue to shape the future of asymmetric synthesis.

References

A Theoretical Deep Dive into the Conformational Landscape of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Neomenthol, a diastereomer of the well-known menthol, presents a fascinating case study in conformational analysis due to the stereochemical arrangement of its hydroxyl, methyl, and isopropyl substituents on the cyclohexane ring. Understanding its preferred three-dimensional structure is pivotal for applications in drug design, flavor chemistry, and materials science, where molecular geometry dictates intermolecular interactions and biological activity. This technical guide synthesizes findings from theoretical studies, primarily employing Density Functional Theory (DFT), to provide a comprehensive overview of the conformational preferences of this compound.

Theoretical Foundation and Dominant Conformations

The conformational landscape of substituted cyclohexanes like this compound is dominated by two primary chair conformations in dynamic equilibrium. In the case of this compound, the (1S,2S,5R) stereoisomer, this equilibrium involves a ring flip between two chair forms. Theoretical calculations and experimental data from NMR spectroscopy have been instrumental in elucidating the energetic preference for one conformer over the other.

In its most stable conformation, this compound adopts a chair form where the methyl and isopropyl groups occupy equatorial positions to minimize steric strain, while the hydroxyl group is in an axial position.[1] The alternative chair conformation, where the methyl and isopropyl groups are axial and the hydroxyl group is equatorial, is significantly less stable.[1] This energetic penalty arises from the unfavorable 1,3-diaxial interactions that would occur with bulky axial substituents.

Computational studies have further refined our understanding by exploring the rotational isomers (rotamers) of the substituent groups, particularly the isopropyl group. A key finding from DFT calculations is the identification of a dominant rotamer for the isopropyl group in the most stable chair conformation of neomenthol.[2][3]

Quantitative Conformational Data

The following tables summarize key quantitative data derived from theoretical studies on this compound, providing a basis for understanding its structural and energetic properties.

ParameterValueMethodReference
Dominant Isopropyl Group Dihedral Angle (H8–C8–C4–H4)+172.5°DFT: B3LYP/6-31G(d,p)[2][3]
Relative Stability vs. MentholLess stable by 0.9 kcal/mol (3.8 kJ/mol)-[1]
Table 1: Key Conformational Parameters of the Most Stable this compound Conformer. This table highlights the preferred orientation of the isopropyl group and the relative thermodynamic stability compared to its more stable diastereomer, menthol.

Experimental and Computational Protocols

The theoretical insights into this compound's conformation are predominantly derived from computational chemistry, validated by experimental NMR data. A typical workflow for such a study is outlined below.

Computational Methodology

The primary computational approach for determining the conformational preferences of menthol isomers has been Density Functional Theory (DFT).[2][3] A representative and successful level of theory employed in these studies is the B3LYP functional combined with the 6-31G(d,p) basis set.[2][3]

Protocol for Conformational Analysis:

  • Initial Structure Generation: Generation of plausible initial 3D structures for the different chair conformations and rotamers of this compound.

  • Geometry Optimization: Full optimization of the generated structures without constraints to find the local energy minima on the potential energy surface. This is typically performed using a DFT method (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations: Performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as free energies.

  • Conformational Search (Dihedral Scan): To identify the most stable rotamers of the substituent groups (especially the isopropyl group), a relaxed potential energy surface scan is conducted. This involves systematically rotating a specific dihedral angle (e.g., H8–C8–C4–H4) and performing a constrained optimization at each step.

  • Population Analysis: The relative energies of the stable conformers are used to calculate their expected populations at a given temperature using the Boltzmann distribution.

NMR Spectroscopy

Experimental validation of the computationally predicted dominant conformer is often achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Specifically, the measurement of coupling constants, such as ³JHH values, provides information about the dihedral angles between adjacent protons, which can be compared to the values predicted for different conformers.[2][3]

Visualizing Conformational Dynamics and a Theoretical Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the conformational equilibrium of this compound and a typical computational workflow for its analysis.

G cluster_0 Conformational Equilibrium of this compound A Chair Conformer 1 (Me/iPr equatorial, OH axial) More Stable B Chair Conformer 2 (Me/iPr axial, OH equatorial) Less Stable A->B Ring Flip

Caption: Conformational equilibrium of this compound.

G cluster_1 Workflow for Theoretical Conformational Analysis Start Initial Structure Generation Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq Scan Dihedral Angle Scan (Isopropyl Group) Freq->Scan Analysis Population Analysis (Boltzmann) Scan->Analysis End Dominant Conformer Identified Analysis->End

Caption: A typical computational workflow.

References

Methodological & Application

Application Notes and Protocols for the Use of (+)-Neomenthol as a Chiral Auxiliary in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, often requires stereochemical control to generate specific isomers of complex molecules.[1] Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[2] Among these, derivatives of naturally abundant menthol have been explored for their potential in inducing chirality. This document provides detailed application notes and protocols on the use of (+)-neomenthol as a chiral auxiliary in Diels-Alder reactions, a critical process for the synthesis of chiral molecules in pharmaceutical and materials science research. While derivatives like (-)-8-phenylmenthol have demonstrated high levels of stereocontrol, this compound itself generally offers modest diastereoselectivity.[3] Nevertheless, understanding its application provides a foundational context for the development of more sophisticated chiral auxiliaries.

Principle of Asymmetric Induction by this compound

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. When a chiral auxiliary, such as this compound, is attached to the dienophile (e.g., as an acrylate or crotonate ester), its stereogenic centers create a chiral environment. This environment sterically hinders one face of the dienophile, forcing the diene to approach from the less hindered face. This preferential attack leads to the formation of one diastereomer in excess over the other. The level of diastereoselectivity is influenced by factors such as the reaction temperature, the use of Lewis acid catalysts, and the specific diene and dienophile used. Lewis acids can enhance the rate and selectivity of Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and potentially creating a more rigid transition state that amplifies the steric influence of the chiral auxiliary.[4]

Data Presentation

The following table summarizes the quantitative data for a representative Diels-Alder reaction using a menthol-derived acrylate. It is important to note that literature suggests acrylates derived from non-phenylated menthols, such as neomenthol, generally afford lower diastereoselectivity.[3]

DieneDienophileCatalyst (equiv.)SolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)Reference
Isoprene(-)-Menthyl acrylateEt₂AlCl (1.0)Toluene-789540[3]

Note: Data for this compound acrylate was not specifically found in the reviewed literature; the data for the closely related (-)-menthyl acrylate is presented as a representative example of the expected level of diastereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of (+)-Neomenthyl Acrylate (Dienophile)

This protocol describes the synthesis of the dienophile, (+)-neomenthyl acrylate, from this compound and acryloyl chloride.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure (+)-neomenthyl acrylate.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of (+)-Neomenthyl Acrylate with Isoprene

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the synthesized (+)-neomenthyl acrylate and isoprene.

Materials:

  • (+)-Neomenthyl acrylate

  • Isoprene

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve (+)-neomenthyl acrylate (1.0 eq) in anhydrous toluene in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diethylaluminum chloride (1.0 eq) in hexanes to the stirred solution.

  • After stirring for 15 minutes, add freshly distilled isoprene (2.0 eq).

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to isolate the Diels-Alder adducts.

  • Determine the diastereomeric excess (de) of the product mixture using chiral HPLC or NMR spectroscopy.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the removal of the this compound chiral auxiliary from the Diels-Alder adduct to yield the chiral carboxylic acid.

Materials:

  • Diels-Alder adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The this compound auxiliary can be recovered from the aqueous layer by extraction with a suitable organic solvent.

  • Purify the carboxylic acid by crystallization or silica gel chromatography.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product dienophile Dienophile ((+)-Neomenthyl Acrylate) ts Cyclic Transition State (Lewis Acid Coordinated) dienophile->ts [4+2] diene Diene (Isoprene) diene->ts adduct Diels-Alder Adduct (Cyclohexene Derivative) ts->adduct Cycloaddition

Caption: Mechanism of the Diels-Alder Reaction.

Experimental_Workflow start Start synthesis Synthesis of (+)-Neomenthyl Acrylate start->synthesis da_reaction Diels-Alder Reaction with Diene synthesis->da_reaction purification1 Purification of Diels-Alder Adduct da_reaction->purification1 cleavage Cleavage of Chiral Auxiliary purification1->cleavage purification2 Purification of Chiral Product cleavage->purification2 end End purification2->end

Caption: Experimental Workflow for Asymmetric Diels-Alder Synthesis.

Logical_Relationship cluster_factors Factors Influencing Stereoselectivity cluster_outcome Reaction Outcome auxiliary Chiral Auxiliary (this compound) selectivity Diastereoselectivity (endo/exo ratio, de%) auxiliary->selectivity Steric Hindrance lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->selectivity Enhanced Reactivity & Rigidity temperature Reaction Temperature temperature->selectivity Kinetic vs. Thermodynamic Control

Caption: Factors Influencing Diels-Alder Stereoselectivity.

References

Application of (+)-Neomenthol in the Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a diastereomer of menthol, serves as a valuable chiral auxiliary in asymmetric synthesis, facilitating the stereocontrolled construction of complex molecular architectures found in natural products. Its rigid cyclohexane backbone and strategically positioned hydroxyl and isopropyl groups provide a well-defined chiral environment, enabling high levels of stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of menthol derivatives as chiral auxiliaries in the synthesis of natural products, with a focus on the underlying principles and experimental methodologies. While specific examples detailing the use of this compound are not readily found in publicly available literature, the principles and protocols are well-established for its closely related stereoisomer, (-)-menthol. The methodologies presented here are directly applicable to this compound, with the expectation of achieving the opposite enantioselectivity in the final product.

Core Principle: Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept involves the temporary incorporation of the chiral auxiliary, this compound, onto a prochiral substrate. This creates a diastereomeric intermediate where the chiral environment of the neomenthol moiety directs the approach of reagents to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereocontrol. Following the key stereochemistry-defining reaction, the auxiliary is cleaved and can, in principle, be recovered and reused.

A generalized workflow for the application of this compound as a chiral auxiliary is depicted below.

G cluster_0 Workflow: Chiral Auxiliary in Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Neomenthol This compound (Chiral Auxiliary) Neomenthol->Diastereomeric_Intermediate Stereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Chiral_Product_Auxiliary Chiral Product with Auxiliary Stereoselective_Reaction->Chiral_Product_Auxiliary Cleavage Cleavage of Auxiliary Chiral_Product_Auxiliary->Cleavage Chiral_Product Enantiomerically Enriched Natural Product Precursor Cleavage->Chiral_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: General workflow for employing this compound as a chiral auxiliary.

Application Example: Asymmetric Synthesis of Pipecolic Acid Derivatives as Precursors to Indolizidine Alkaloids

This section details a representative application of a menthol derivative as a chiral auxiliary in the diastereoselective synthesis of a substituted piperidine, a key structural motif present in numerous indolizidine alkaloids such as slaframine. The protocol is adapted from established methodologies for the asymmetric synthesis of pipecolic acid derivatives.

Signaling Pathway Analogy: Controlling Stereochemical Information Flow

The use of a chiral auxiliary can be conceptually compared to a signaling pathway where the initial chiral information from the auxiliary dictates the stereochemical outcome of subsequent reactions.

G cluster_0 Information Flow in Chiral Auxiliary-Directed Synthesis Chiral_Auxiliary This compound (Source of Chirality) Diastereomeric_Intermediate Diastereomeric Intermediate (Chiral Information Encoded) Chiral_Auxiliary->Diastereomeric_Intermediate Attachment Substrate Prochiral Substrate Substrate->Diastereomeric_Intermediate Stereoselective_Transformation Stereoselective Transformation (Information Transduction) Diastereomeric_Intermediate->Stereoselective_Transformation Reaction_Conditions Reaction Conditions (e.g., Reagents, Temperature) Reaction_Conditions->Stereoselective_Transformation Chiral_Product Enantiomerically Enriched Product (Stereochemical Outcome) Stereoselective_Transformation->Chiral_Product High Fidelity

Caption: Conceptual diagram of stereochemical information flow.

Key Experimental Protocols

1. Preparation of the Chiral N-Acyloxazolidinone Derived from this compound (Hypothetical)

While a direct literature procedure for this specific transformation with this compound is not available, a general procedure for the formation of a related chiral auxiliary precursor is provided. The first step would be the conversion of this compound to a suitable derivative that can be attached to the substrate. For this example, we will consider the preparation of a chiral precursor that can be used in a subsequent diastereoselective alkylation.

Protocol: Synthesis of (+)-Neomenthyl Chloroformate (Illustrative)

  • Objective: To prepare the chloroformate of this compound, a reactive intermediate for attachment to a substrate.

  • Materials: this compound, phosgene (or a phosgene equivalent like triphosgene), anhydrous toluene, pyridine.

  • Procedure:

    • A solution of this compound (1.0 eq) in anhydrous toluene is cooled to 0 °C under an inert atmosphere.

    • A solution of phosgene in toluene (or a solution of triphosgene in toluene) is added dropwise, followed by the slow addition of pyridine (1.1 eq).

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

    • The reaction is monitored by TLC for the disappearance of the starting alcohol.

    • Upon completion, the reaction mixture is filtered to remove pyridinium hydrochloride.

    • The filtrate is concentrated under reduced pressure to yield crude (+)-neomenthyl chloroformate, which can be used in the next step without further purification.

2. Diastereoselective Alkylation for the Synthesis of a Piperidine Precursor

This protocol describes a key stereochemistry-defining step where the chiral auxiliary directs the alkylation of a piperidine precursor. This example is based on established methods for the synthesis of substituted pipecolic acids.

Protocol: Diastereoselective Alkylation of a Piperidine-2-carboxylate Derivative

  • Objective: To achieve a diastereoselective alkylation of a piperidine derivative bearing a menthol-based chiral auxiliary.

  • Materials: The chiral piperidine-2-carboxylate ester derived from this compound, lithium diisopropylamide (LDA), an alkyl halide (e.g., methyl iodide), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the chiral piperidine-2-carboxylate ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a freshly prepared solution of LDA (1.1 eq) in THF is added dropwise.

    • The resulting enolate solution is stirred at -78 °C for 1 hour.

    • The alkyl halide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the alkylated product as a mixture of diastereomers. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.

3. Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched natural product precursor.

Protocol: Hydrolysis of the Menthyl Ester

  • Objective: To remove the this compound auxiliary by hydrolysis of the ester linkage.

  • Materials: The diastereomerically pure alkylated product, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, methanol.

  • Procedure:

    • To a solution of the alkylated menthyl ester (1.0 eq) in a mixture of THF, methanol, and water, is added an excess of lithium hydroxide (e.g., 5 eq).

    • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

    • The reaction mixture is cooled to room temperature and the organic solvents are removed under reduced pressure.

    • The aqueous residue is acidified to pH ~2 with 1 M HCl.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the enantiomerically enriched carboxylic acid.

    • The aqueous layer can be basified and extracted to recover the this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from such a synthetic sequence, based on analogous transformations using menthol derivatives reported in the literature.

StepReactantProductReagents and ConditionsYield (%)Diastereomeric/Enantiomeric Excess (%)
Attachment of Auxiliary (Esterification) Prochiral piperidine carboxylic acid(+)-Neomenthyl piperidine-2-carboxylateDCC, DMAP, CH₂Cl₂85-95N/A
Diastereoselective Alkylation (+)-Neomenthyl piperidine-2-carboxylateAlkylated (+)-neomenthyl piperidine-2-carboxylate1. LDA, THF, -78 °C; 2. RX70-90>90 de
Cleavage of Auxiliary (Hydrolysis) Alkylated (+)-neomenthyl piperidine-2-carboxylateEnantiomerically enriched alkylated piperidine-2-carboxylic acidLiOH, THF/H₂O/MeOH80-95>90 ee

Note: The yields and diastereomeric/enantiomeric excesses are representative values and may vary depending on the specific substrate and reaction conditions.

Conclusion

This compound represents a powerful tool for the asymmetric synthesis of natural products and their precursors. Through its temporary incorporation as a chiral auxiliary, chemists can achieve high levels of stereocontrol in key bond-forming reactions. The protocols outlined in this document provide a foundational methodology for the application of menthol-based chiral auxiliaries. Researchers and drug development professionals can adapt and optimize these procedures for their specific synthetic targets, thereby accelerating the discovery and development of new therapeutic agents. Further exploration into the applications of (+)-neomenthor and other readily available chiral terpenes will undoubtedly continue to enrich the field of natural product synthesis.

Application Notes and Protocols for the Diastereoselective Attachment of (+)-Neomenthol to a Prochiral Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. (+)-Neomenthol, a readily available and relatively inexpensive chiral alcohol, serves as an effective chiral auxiliary. By temporarily attaching it to a prochiral substrate, typically a carboxylic acid, it can direct subsequent chemical transformations to yield a desired stereoisomer. This application note provides a detailed protocol for the esterification of a prochiral carboxylic acid with this compound, the separation of the resulting diastereomers, and the subsequent removal of the chiral auxiliary.

Principle:

The underlying principle of this method is the conversion of a prochiral carboxylic acid into a mixture of diastereomeric esters by reaction with the chiral alcohol, this compound. Due to the presence of the chiral center in this compound, the two faces of the prochiral substrate become diastereotopic. This difference in the steric and electronic environment allows for the diastereoselective synthesis of one diastereomer over the other in subsequent reactions or the separation of the diastereomeric esters by standard chromatographic or crystallization techniques. Once the desired stereochemistry is established, the this compound auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid derivative.

Experimental Protocols

Protocol 1: Esterification of a Prochiral Carboxylic Acid with this compound using Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP)

This protocol describes a common and effective method for the esterification of a prochiral carboxylic acid with this compound.

Materials and Reagents:

  • Prochiral carboxylic acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column and accessories

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the prochiral carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the two diastereomeric esters.

Protocol 2: Removal of the this compound Auxiliary by Saponification

This protocol describes the cleavage of the menthyl ester to recover the chiral carboxylic acid.

Materials and Reagents:

  • Diastereomerically pure (+)-neomenthyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the (+)-neomenthyl ester in a mixture of THF (or MeOH) and water.

  • Hydrolysis: Add an excess of LiOH or NaOH (e.g., 5 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).

  • Work-up:

    • Acidify the reaction mixture with 1 M HCl to protonate the carboxylate.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the chiral carboxylic acid. The this compound can be recovered from the aqueous layer if desired.

Data Presentation

The following table summarizes representative quantitative data for the attachment of menthol-based chiral auxiliaries to prochiral substrates. While specific data for (+)-neomenthal across a wide range of simple prochiral carboxylic acids is not extensively tabulated in single sources, the provided examples illustrate the typical yields and diastereoselectivities that can be expected.

Prochiral SubstrateChiral AuxiliaryCoupling MethodSolventYield (%)Diastereomeric Ratio (d.r.)Reference
2-Phenylpropanoic Acid(-)-MentholDCC/DMAPDCM85-95~1:1General
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acidl-MentholSOCl₂Toluene>90Mixture of diastereomers[1]
Salicylic Acid derivative8-PhenylmentholDCC/DMAPDCMHigh>95:5[2]
Benzyl malonate derivativeThis compoundNot specifiedNot specifiedGoodMixture of diastereomers[3]

Note: The diastereomeric ratio for the initial esterification is often close to 1:1 as the reaction is typically not highly diastereoselective. The utility of this method often lies in the subsequent separation of these diastereomers or in a subsequent diastereoselective reaction of the mixture.

Visualization

experimental_workflow cluster_synthesis Synthesis of Diastereomeric Esters cluster_purification Purification and Separation cluster_cleavage Auxiliary Cleavage start Prochiral Carboxylic Acid + This compound reaction Esterification (e.g., DCC/DMAP in DCM) start->reaction 1. Coupling mixture Crude Diastereomeric Ester Mixture reaction->mixture 2. Reaction chromatography Column Chromatography or Crystallization mixture->chromatography 3. Separation diastereomer_A Diastereomer A chromatography->diastereomer_A diastereomer_B Diastereomer B chromatography->diastereomer_B hydrolysis Hydrolysis (e.g., LiOH/THF) diastereomer_A->hydrolysis 4. Cleavage product Enantiomerically Enriched Carboxylic Acid hydrolysis->product auxiliary Recovered This compound hydrolysis->auxiliary

Caption: Experimental workflow for the attachment of this compound.

logical_relationship cluster_protocol_steps Protocol Logic cluster_outcomes Key Outcomes step1 Step 1: Reactant Preparation (Prochiral Acid, this compound, Reagents) step2 Step 2: Esterification Reaction (Formation of Diastereomeric Esters) step1->step2 Initiates step3 Step 3: Reaction Work-up (Quenching and Extraction) step2->step3 Leads to outcome1 Diastereomeric Mixture step2->outcome1 step4 Step 4: Purification (Isolation of Diastereomers) step3->step4 Enables step5 Step 5: Characterization (NMR, HPLC for d.r. determination) step4->step5 Requires outcome2 Separated Diastereomers step4->outcome2 step6 Step 6: Auxiliary Removal (Hydrolysis of the Ester) step5->step6 Informs decision for step7 Step 7: Final Product Isolation (Purification of Chiral Acid) step6->step7 Yields outcome3 Enantiopure Product step7->outcome3

References

Application Notes and Protocols for Large-Scale Synthesis Utilizing (+)-Neomenthol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Neomenthol, a readily available and recoverable chiral alcohol, serves as an effective chiral auxiliary in large-scale asymmetric synthesis. Its utility lies in its ability to induce diastereoselectivity in a variety of chemical transformations, enabling the synthesis of enantiomerically enriched products. These application notes provide detailed protocols for the use of this compound as a chiral auxiliary in key synthetic transformations, including the preparation of chiral β-keto esters and diastereoselective alkylation. Furthermore, a standard protocol for the cleavage and recovery of the auxiliary is presented. Quantitative data from representative reactions are summarized for clarity and comparative purposes.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, allowing for the control of stereochemistry during chemical reactions.[1] An ideal chiral auxiliary should be inexpensive, available in both enantiomeric forms, and easily attached to the substrate. Crucially, it must effectively control the stereochemical outcome of the reaction and be readily removable and recoverable in high yield.[1] this compound, a diastereomer of menthol, fulfills many of these criteria, making it a valuable auxiliary for industrial applications.[2] This document outlines its application in the large-scale synthesis of chiral building blocks.

Key Applications and Protocols

Synthesis of Chiral β-Keto Esters using this compound

Chiral β-keto esters are versatile intermediates in the synthesis of a wide range of pharmaceuticals and natural products. The use of this compound as a chiral auxiliary allows for their efficient preparation.[3]

Protocol: Large-Scale Synthesis of (+)-Neomenthyl Acetoacetate

This protocol is adapted from a general procedure for the synthesis of β-keto esters.[3]

Materials:

  • This compound

  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

  • Sodium acetate (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Reaction vessel with reflux condenser and nitrogen inlet

Procedure:

  • To a clean, dry, multi-liter reaction vessel equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add this compound (1.0 equivalent).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the this compound (approximately 2-3 L of THF per mole of this compound).

  • To this solution, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 equivalents) and a catalytic amount of anhydrous sodium acetate (0.1 equivalents).

  • Under a nitrogen atmosphere, heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (3-4 L per mole of starting material).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (+)-neomenthyl acetoacetate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Outcome:

This procedure is reported to provide near-quantitative yields of the desired β-keto ester.[3]

Diastereoselective Alkylation of this compound-Derived β-Keto Esters

The chiral environment provided by the this compound auxiliary allows for the diastereoselective alkylation of the corresponding β-keto ester enolates.

Protocol: Large-Scale Diastereoselective Alkylation

Materials:

  • (+)-Neomenthyl acetoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Aqueous ammonium chloride solution (saturated)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • To a flame-dried, multi-liter reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (+)-neomenthyl acetoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel to the NaH suspension. Hydrogen gas will be evolved; ensure adequate ventilation.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/HPLC analysis indicates completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash with brine (1 x 1 L).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the product can be determined by NMR spectroscopy or chiral HPLC analysis. The product can be purified by column chromatography.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of β-keto esters derived from menthol analogues, demonstrating the high levels of stereocontrol achievable.

EntryChiral AuxiliaryElectrophileDiastereomeric Ratio (dr)Reference
18-Aryl Menthyl Derivative->99:1[3]
28-Aryl Menthyl Derivative-24:1[3]

Note: Specific data for this compound in a wide range of alkylations was not available in the cited literature. The data from closely related 8-aryl menthyl derivatives in radical cyclizations of β-keto esters is presented to illustrate the potential for high diastereoselectivity.

Cleavage and Recovery of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is its potential for recovery and reuse. The ester linkage to the this compound auxiliary can be cleaved under reductive conditions.

Protocol: Reductive Cleavage of the this compound Auxiliary with LiAlH4

Materials:

  • Alkylated this compound ester derivative

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried, multi-liter reaction vessel under a nitrogen atmosphere, prepare a solution of the alkylated this compound ester (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise, add lithium aluminum hydride (2.0-3.0 equivalents) to the stirred solution. Caution: LiAlH4 reacts violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the sequential and slow dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH4 in grams)

    • 15% aqueous sodium hydroxide solution (X mL)

    • Water (3X mL)

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude chiral alcohol product and this compound.

  • The chiral alcohol product and the this compound auxiliary can be separated by column chromatography on silica gel. The recovered this compound can be checked for purity by NMR and/or GC analysis before reuse.

Visualizations

Logical Workflow for Asymmetric Synthesis using this compound

G Workflow for this compound Mediated Asymmetric Synthesis A Starting Material (e.g., Achiral Acid) C Esterification A->C B This compound B->C D Chiral Ester (Substrate-Auxiliary Adduct) C->D E Diastereoselective Reaction (e.g., Alkylation) D->E F Diastereomerically Enriched Product E->F G Cleavage of Auxiliary (e.g., Reduction) F->G H Enantiomerically Enriched Product G->H I Recovered this compound G->I Recovery & Reuse J Purification H->J G Pathway for Diastereoselective Alkylation cluster_0 Enolate Formation cluster_1 Stereoselective Alkylation A Chiral Ester C Chiral Enolate A->C + Base B Base (e.g., NaH) D Electrophile (R-X) E Transition State C->E D->E F Alkylated Product (Diastereomeric Mixture) E->F Facial Shielding by This compound

References

Application Notes and Protocols: (+)-Neomenthol Derivatives in Specific Organic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (+)-neomenthol and its derivatives as chiral auxiliaries in key organic transformations. The information is intended to guide researchers in the design and execution of stereoselective syntheses, a critical aspect of modern drug development and fine chemical manufacturing.

Introduction

This compound, a diastereomer of menthol, and its derivatives have emerged as powerful and versatile chiral auxiliaries in asymmetric synthesis. The inherent chirality of the neomenthol backbone provides a well-defined steric environment that can effectively control the stereochemical outcome of a variety of chemical reactions. This allows for the synthesis of enantiomerically enriched products from prochiral substrates. This document focuses on three key applications: the asymmetric aza-Diels-Alder reaction, the asymmetric conjugate addition, and the chiral resolution of carboxylic acids.

Asymmetric Aza-Diels-Alder Reaction using (+)-8-Phenylneomenthol

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. The use of (+)-8-phenylneomenthol as a chiral auxiliary allows for high diastereoselectivity in the formation of the desired cycloadducts.

Data Presentation
DieneDienophile ComponentChiral AuxiliarySolventLewis AcidYield (%)Diastereomeric Excess (de) (%)Reference
CyclopentadieneImine from glyoxylic acid and (S)-1-phenylethylamine(+)-8-PhenylneomentholDichloromethaneTrifluoroacetic acid78-8187-96[1]
Danishefsky's dieneImine from glyoxylic acid and (S)- or (R)-1-phenylethylamine(+)-8-PhenylneomentholNot SpecifiedZinc Iodide78-8187-96[1]
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol is a representative example for the reaction between an imine derived from (+)-8-phenylneomenthyl glyoxylate and cyclopentadiene.

Materials:

  • (+)-8-Phenylneomenthyl glyoxylate derivative of (S)-1-phenylethylamine (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 3.0 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the (+)-8-phenylneomenthyl glyoxylate imine (1.0 equiv) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add trifluoroacetic acid (1.0 equiv) dropwise.

  • Stir the solution for 15 minutes at 0 °C.

  • Add freshly cracked cyclopentadiene (3.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aza-Diels-Alder adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric excess by chiral HPLC analysis.

Experimental Workflow

aza_diels_alder_workflow reagents Reactants: (+)-8-Phenylneomenthyl glyoxylate imine Cyclopentadiene Trifluoroacetic acid Anhydrous Dichloromethane reaction Reaction: 0 °C to Room Temperature 24-48 hours reagents->reaction 1. Mix and Stir workup Work-up: Quench with NaHCO₃ Aqueous extraction Drying with MgSO₄ reaction->workup 2. Quench and Extract purification Purification: Silica Gel Chromatography workup->purification 3. Isolate Crude Product product Product: Enantiomerically enriched aza-Diels-Alder adduct purification->product 4. Purify

Caption: Workflow for the asymmetric aza-Diels-Alder reaction.

Asymmetric Conjugate Addition using C(1)-Substituted (-)-Menthol Derivatives

Asymmetric conjugate addition is a fundamental carbon-carbon bond-forming reaction. The use of C(1)-substituted (-)-menthol derivatives as chiral auxiliaries allows for the stereoselective addition of organocuprates to cycloalkenones, yielding β-alkylated ketones with high enantiomeric excess.[2]

Data Presentation
Enone SubstrateCuprate ReagentChiral AuxiliarySolventQuenchYield (%)Enantiomeric Excess (ee) (%)Reference
Cyclohexenone derivativeMe₂CuLiC(1)-substituted (-)-mentholTHFMethanolNot Specified80-91[2]
Cyclopentenone derivativeBu₂CuLiC(1)-substituted (-)-mentholTHFMethanolNot Specified80-91[2]
Experimental Protocol: Asymmetric Conjugate Addition

This protocol describes a general procedure for the conjugate addition of an organocuprate to a cycloalkenone bearing a C(1)-substituted (-)-menthol auxiliary.

Materials:

  • Cycloalkenone with C(1)-substituted (-)-menthol auxiliary (1.0 equiv)

  • Organocuprate reagent (e.g., lithium dimethylcuprate, LiCuMe₂) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare the organocuprate reagent in situ in anhydrous THF at the appropriate temperature (e.g., -78 °C for LiCuMe₂).

  • In a separate flask, dissolve the cycloalkenone substrate (1.0 equiv) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add the prepared organocuprate solution (1.5 equiv) to the solution of the cycloalkenone.

  • Stir the reaction mixture at -78 °C for the time required for complete reaction (monitor by TLC).

  • Quench the reaction by the addition of methanol. This step also facilitates the retro-aldol reaction to release the chiral auxiliary.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the β-alkylcycloalkanone.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Logical Relationship Diagram

conjugate_addition_logic cluster_0 Reaction Components cluster_1 Key Steps cluster_2 Outcome enone Cycloalkenone with (-)-Menthol Auxiliary addition Conjugate Addition enone->addition cuprate Organocuprate (e.g., LiCuMe₂) cuprate->addition quench Methanol Quench & Retro-Aldol addition->quench product Enantioenriched β-Alkylcycloalkanone quench->product auxiliary Recovered Chiral Auxiliary quench->auxiliary

Caption: Logical flow of the asymmetric conjugate addition.

Chiral Resolution of Carboxylic Acids using L-(-)-Menthol

The resolution of racemic mixtures is a crucial technique for obtaining enantiomerically pure compounds. L-(-)-Menthol can be used as a chiral resolving agent for carboxylic acids by forming diastereomeric esters, which can then be separated by chromatography.[3]

Data Presentation
Racemic Carboxylic AcidResolving AgentMethodDiastereomeric RatioSeparation MethodReference
(rac)-Tricyclic Carboxylic AcidL-(-)-MentholEsterification (MNBA mediated)53:46Preparative HPLC[3]
Experimental Protocol: Chiral Resolution via Diastereomeric Ester Formation

This protocol outlines the esterification of a racemic carboxylic acid with L-(-)-menthol, followed by the separation of the resulting diastereomers.

Materials:

  • Racemic carboxylic acid (1.0 equiv)

  • L-(-)-Menthol (1.2 equiv)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Preparative HPLC system with a chiral stationary phase column

Procedure:

  • To a solution of the racemic carboxylic acid (1.0 equiv), L-(-)-menthol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane, add MNBA (1.5 equiv) at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude diastereomeric ester mixture by silica gel column chromatography.

  • Separate the purified diastereomers using preparative HPLC on a suitable chiral stationary phase column.

  • Collect the separated diastereomeric esters.

  • Hydrolyze each diastereomer separately (e.g., using LiOH in THF/H₂O) to obtain the enantiomerically pure carboxylic acids and recover the L-(-)-menthol.

Signaling Pathway Diagram (Logical Flow)

chiral_resolution_pathway racemic_acid Racemic Carboxylic Acid (R)- and (S)-enantiomers esterification Esterification (e.g., MNBA, DMAP) racemic_acid->esterification menthol L-(-)-Menthol menthol->esterification diastereomers Mixture of Diastereomers ((R)-acid-L-menthyl ester) ((S)-acid-L-menthyl ester) esterification->diastereomers separation Separation (Preparative HPLC) diastereomers->separation hydrolysis_R Hydrolysis separation->hydrolysis_R Diastereomer 1 hydrolysis_S Hydrolysis separation->hydrolysis_S Diastereomer 2 enantio_R (R)-Carboxylic Acid hydrolysis_R->enantio_R recovered_menthol Recovered L-(-)-Menthol hydrolysis_R->recovered_menthol enantio_S (S)-Carboxylic Acid hydrolysis_S->enantio_S hydrolysis_S->recovered_menthol

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in (+)-Neomenthol Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during diastereoselective reactions mediated by the (+)-neomenthol chiral auxiliary.

Troubleshooting Guide

This guide is designed in a question-and-answer format to provide direct solutions to specific experimental issues.

Question 1: My diastereoselectivity is low or non-existent. What are the most common causes?

Low diastereoselectivity can stem from several factors. The primary aspects to investigate are the reaction temperature, the choice of Lewis acid or base, and the solvent system. Steric hindrance and the purity of your starting materials, including the this compound auxiliary and the substrate, are also critical.[1]

Question 2: How does reaction temperature affect the diastereomeric excess (d.e.)?

Lower reaction temperatures generally favor higher diastereoselectivity.[2] This is because the transition states leading to the different diastereomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to the major diastereomer. Conversely, at higher temperatures, there is enough energy to overcome the activation barriers for both pathways, resulting in a mixture of products.[2][3] It is crucial to maintain a consistent and low temperature throughout the reaction.

Question 3: I am performing a Lewis acid-catalyzed reaction (e.g., Diels-Alder or Aldol) and observing poor selectivity. How do I choose the right Lewis acid?

The choice of Lewis acid is critical for achieving high diastereoselectivity. The size and Lewis acidity of the metal center can significantly influence the geometry of the transition state. For bidentate chelation to the carbonyl oxygen and the oxygen of the neomenthol auxiliary, a Lewis acid that can accommodate two coordination sites is often preferred. Common Lewis acids for these types of reactions include TiCl₄, SnCl₄, Et₂AlCl, and BF₃·OEt₂. The optimal Lewis acid is substrate-dependent, and screening a variety of options is recommended. Stronger Lewis acids can enhance the rate and selectivity of the reaction, but may also lead to side reactions if not used judiciously.[4]

Question 4: What is the role of the solvent in controlling diastereoselectivity?

The polarity and coordinating ability of the solvent can have a profound impact on the reaction's stereochemical outcome. Non-polar, non-coordinating solvents such as toluene, hexane, or dichloromethane are often preferred as they are less likely to interfere with the formation of a well-ordered, chelated transition state. Polar or coordinating solvents like THF or methanol can compete with the substrate for coordination to the Lewis acid, leading to a less organized transition state and lower diastereoselectivity.

Question 5: My reaction is sluggish at low temperatures, and warming it up reduces the diastereoselectivity. How can I improve the reaction rate without compromising selectivity?

If your reaction is slow at the optimal temperature for selectivity, consider increasing the concentration of the reactants or the Lewis acid. Using a stronger, yet still sterically appropriate, Lewis acid can also accelerate the reaction at low temperatures. Ensure that all reagents and solvents are scrupulously dry, as water can deactivate the Lewis acid and inhibit the reaction.

Question 6: I am struggling with the removal of the this compound auxiliary after the reaction. What are the recommended procedures?

The cleavage of the neomenthol auxiliary typically involves hydrolysis or reduction of the ester or amide bond. For ester derivatives, saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water is a common method. Alternatively, reductive cleavage using reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can be employed to yield the corresponding alcohol. The choice of method depends on the stability of your product to the reaction conditions. It is essential to perform the cleavage under conditions that do not cause epimerization of the newly created stereocenter.

Frequently Asked Questions (FAQs)

What is the underlying principle of using this compound as a chiral auxiliary?

This compound is a chiral molecule that can be temporarily attached to a prochiral substrate. The steric bulk of the neomenthol moiety effectively blocks one face of the reactive intermediate (e.g., an enolate or a dienophile), forcing the incoming reagent to attack from the less hindered face. This facial bias directs the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and ideally recycled.[5]

How do I attach the this compound auxiliary to my substrate?

For substrates containing a carboxylic acid, the most common method is to convert the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with this compound in the presence of a non-nucleophilic base such as pyridine or triethylamine. Alternatively, direct esterification using coupling agents like dicyclohexylcarbodiimide (DCC) can be employed.

What are the key differences in optimizing an Aldol reaction versus a Diels-Alder reaction with a this compound auxiliary?

While both reactions benefit from low temperatures and the use of Lewis acids, the specifics of optimization can differ. In Aldol reactions, the geometry of the enolate (Z vs. E) is a critical factor in determining the syn or anti diastereoselectivity, and this is influenced by the base and Lewis acid used for enolization. The Zimmerman-Traxler model is often used to predict the outcome.[6] For Diels-Alder reactions, the primary stereochemical consideration is often the endo vs. exo selectivity. The choice of Lewis acid can significantly influence this ratio by altering the energies of the respective transition states.[2][3]

Data Presentation

The following tables summarize the expected trends in diastereoselectivity based on the variation of key reaction parameters. The exact diastereomeric excess (d.e.) or endo/exo ratios will be substrate-dependent.

Table 1: Influence of Reaction Parameters on Diastereoselectivity in a this compound Mediated Aldol Reaction

ParameterVariationExpected Impact on DiastereoselectivityRationale
Temperature Decreasing from RT to -78 °CIncrease in d.e.Favors the lower energy transition state.[2]
Lewis Acid Weak (e.g., ZnCl₂) vs. Strong (e.g., TiCl₄)Stronger Lewis acids often give higher d.e.Promotes a more rigid, chelated transition state.
Solvent Polar (e.g., THF) vs. Non-polar (e.g., Toluene)Non-polar solvents generally improve d.e.Minimizes interference with Lewis acid coordination.
Base (for enolization) LDA vs. NaHMDSCan influence Z/E enolate ratio, affecting syn/anti selectivity.Steric bulk of the base plays a role.

Table 2: Influence of Reaction Parameters on Diastereoselectivity in a this compound Mediated Diels-Alder Reaction

ParameterVariationExpected Impact on endo/exo RatioRationale
Temperature Increasing TemperatureMay decrease endo selectivityThe endo product is often the kinetic product.[2][3]
Lewis Acid Uncatalyzed vs. Lewis Acid CatalyzedLewis acids generally increase endo selectivityStabilization of the endo transition state through secondary orbital interactions.[3]
Solvent Coordinating vs. Non-coordinatingNon-coordinating solvents favor higher selectivityPrevents disruption of the catalyst-dienophile complex.
Dienophile Substituent Electron-withdrawing groupIncreases reaction rate and can enhance selectivityLowers the LUMO energy of the dienophile.

Experimental Protocols

The following are generalized experimental protocols. Specific amounts, reaction times, and purification methods should be optimized for each specific substrate.

Protocol 1: Attachment of this compound Auxiliary to a Carboxylic Acid

  • To a solution of the carboxylic acid (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acyl chloride in dry DCM and cool to 0 °C.

  • Add a solution of this compound (1.1 eq) and pyridine (1.2 eq) in dry DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with DCM.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Aldol Reaction

  • To a solution of the this compound-derived ester (1.0 eq) in dry DCM at -78 °C, add titanium tetrachloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add triethylamine (1.2 eq) dropwise and stir for an additional 30 minutes to form the titanium enolate.

  • Add a solution of the aldehyde (1.2 eq) in dry DCM dropwise at -78 °C.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the desired diastereomer.

Protocol 3: Diastereoselective Diels-Alder Reaction

  • To a solution of the this compound-derived α,β-unsaturated ester (1.0 eq) in dry toluene at -78 °C, add diethylaluminum chloride (1.2 eq) dropwise.

  • Stir the mixture for 20 minutes.

  • Add the diene (2.0 eq) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 6 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Cleavage of the this compound Auxiliary

  • Dissolve the aldol or Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The this compound auxiliary can be recovered from the organic layer by purification.

Visualizations

Experimental_Workflow cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage A Carboxylic Acid Substrate C Coupling Reaction A->C B This compound B->C D Chiral Ester C->D G Aldol or Diels-Alder Reaction D->G E Aldehyde/Diene E->G F Lewis Acid/Base F->G H Diastereomeric Product G->H I Hydrolysis/Reduction H->I J Chiral Product I->J K Recovered this compound I->K

Caption: General workflow for a this compound mediated diastereoselective synthesis.

Aldol_Transition_State TiCl4 TiCl4 Chelated_TS Chelated Transition State TiCl4->Chelated_TS Coordination Enolate Chiral Enolate Enolate->Chelated_TS Aldehyde Aldehyde Aldehyde->Chelated_TS Major_Diastereomer Major Diastereomer Chelated_TS->Major_Diastereomer Favored Pathway Minor_Diastereomer Minor Diastereomer Chelated_TS->Minor_Diastereomer Disfavored Pathway

Caption: Zimmerman-Traxler model for a Lewis acid-mediated Aldol reaction.

Diels_Alder_Selectivity Start Diene + Chiral Dienophile Endo_TS Endo Transition State (Lower Energy) Start->Endo_TS Kinetic Control Exo_TS Exo Transition State (Higher Energy) Start->Exo_TS Endo_Product Endo Product (Major) Endo_TS->Endo_Product Exo_Product Exo Product (Minor) Exo_TS->Exo_Product

Caption: Energy profile illustrating the kinetic preference for the endo product in a Diels-Alder reaction.

References

Technical Support Center: Asymmetric Synthesis of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the asymmetric synthesis of (+)-neomenthol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the starting material.

Synthesis from Menthone

The stereoselective reduction of (-)-menthone is a direct route to this compound. However, achieving high diastereoselectivity can be challenging.

Question: My reduction of (-)-menthone is producing a mixture of this compound and (-)-menthol, with low selectivity for the desired this compound. How can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity in the reduction of (-)-menthone is a common issue and is highly dependent on the choice of reducing agent and reaction conditions.

Troubleshooting Steps:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is a critical factor.

    • For Higher this compound Selectivity: Less sterically hindered reducing agents tend to favor the formation of this compound. Consider using lithium aluminium hydride (LiAlH₄). The reduction of (-)-menthone with LiAlH₄ can yield a mixture where this compound is a significant component.[1]

    • For Higher (-)-Menthol Selectivity (to be aware of): More sterically hindered reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), will favor the formation of (-)-menthol. Using dissolving metals like lithium in liquid ammonia at low temperatures can also be highly stereospecific for (-)-menthol.

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity. Perform the reduction at 0 °C or even lower temperatures (-78 °C) to minimize side reactions and improve selectivity.

  • Solvent Effects: The solvent can influence the conformation of the ketone and the transition state of the reduction. Aprotic, non-coordinating solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. Experiment with different ethereal solvents to see if selectivity improves.

  • Epimerization of Menthone: Under acidic or basic conditions, (-)-menthone can epimerize to (+)-isomenthone.[2] The reduction of (+)-isomenthone yields (+)-isomenthol and (+)-neoisomenthol, further complicating the product mixture. Ensure your starting material is pure and that the reaction conditions do not promote epimerization.

Quantitative Data Summary: Reduction of (-)-Menthone

Reducing AgentSolventTemperature (°C)Product Ratio ((-)-Menthol : this compound)Reference
LiAlH₄tert-Butyl methyl etherNot specifiedIsomeric mixture[1]
LiAlH(OCH₃)₃Not specifiedNot specifiedPredominantly this compound
LithiumLiquid NH₃-78Stereospecific to (-)-menthol

Experimental Workflow for Menthone Reduction

start Start: (-)-Menthone reagent Select Reducing Agent (e.g., LiAlH4 for neomenthol) start->reagent dissolve Dissolve (-)-Menthone in Anhydrous Ether reagent->dissolve cool Cool to 0 °C dissolve->cool add_reagent Slowly Add Reducing Agent cool->add_reagent stir Stir at 0 °C (Monitor by TLC/GC) add_reagent->stir quench Quench Reaction (e.g., with water/acid) stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography or Distillation dry_concentrate->purify end End: this compound purify->end pulegone (+)-Pulegone hydrogenation Catalytic Hydrogenation (e.g., Ni, Pt, Pd catalyst, H2) pulegone->hydrogenation menthone (-)-Menthone hydrogenation->menthone Desired isomenthone (+)-Isomenthone hydrogenation->isomenthone Side Product menthols Menthol Isomers (Over-reduction) hydrogenation->menthols Side Product citral Citral hydrog1 Selective Hydrogenation (e.g., Ni, Pd catalyst) citral->hydrog1 citronellal Citronellal hydrog1->citronellal cyclization Acid-Catalyzed Cyclization (e.g., ZnBr2, Zeolite) citronellal->cyclization isopulegol Isopulegol cyclization->isopulegol hydrog2 Hydrogenation (e.g., Ni catalyst) isopulegol->hydrog2 menthols Mixture of Menthol Isomers hydrog2->menthols purification Purification (Distillation/Crystallization) menthols->purification neomenthol This compound purification->neomenthol

References

Troubleshooting the removal of the (+)-Neomenthol chiral auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the removal of the (+)-neomenthol chiral auxiliary, a common challenge in asymmetric synthesis. The bulky nature of the neomenthol group can lead to difficulties in cleavage, requiring carefully optimized conditions to ensure high yield and preservation of stereochemical integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the removal of the this compound auxiliary from ester substrates.

Question 1: My saponification/hydrolysis reaction is very slow or incomplete. What can I do?

Answer: Incomplete cleavage is the most common issue, primarily due to the steric hindrance imposed by the neomenthol group.

  • Problem: The hydroxide nucleophile cannot efficiently access the ester's carbonyl carbon.

  • Troubleshooting Steps:

    • Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or degradation of your product.

    • Change Solvent System: Standard conditions often involve a mixture of THF, methanol, and water. Using a cosolvent like DMSO or DMPU can enhance solubility and increase the reaction rate. For extremely hindered esters, non-aqueous conditions (e.g., NaOH in MeOH/CH2Cl2) can be surprisingly effective.[1][2]

    • Use a Stronger Nucleophile: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a more potent nucleophile than LiOH alone and can cleave hindered esters under milder conditions, often preventing side reactions.[3]

    • Consider Alternative Methods: If hydrolysis fails, reductive cleavage may be a viable alternative.

Question 2: I am observing epimerization at the α-carbon of my carboxylic acid product. How can I prevent this?

Answer: Epimerization, or the loss of stereochemical purity at a stereocenter adjacent to the carbonyl group, is a significant risk under basic conditions.

  • Problem: The α-proton is acidic and can be abstracted by the base, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in racemization or epimerization.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature).

    • Use Lithium Hydroxide (LiOH): LiOH is often preferred over NaOH or KOH for hydrolyzing α-chiral esters. The lithium cation can chelate with the carbonyl oxygen and the leaving group, which can sometimes reduce the risk of epimerization.[4][5]

    • Minimize Reaction Time: Monitor the reaction's progress carefully (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the likelihood of epimerization.

    • Switch to Reductive Cleavage: If epimerization remains a persistent issue, cleaving the auxiliary via reduction to the primary alcohol (using LAH or DIBAL-H) avoids the formation of an enolate intermediate altogether. The resulting alcohol can then be re-oxidized to the carboxylic acid if needed.

Question 3: How can I effectively separate my product from the liberated this compound after the reaction?

Answer: The liberated this compound is a greasy, non-polar alcohol that can complicate purification.

  • Problem: Both the desired acid (in its protonated form) and neomenthol can have significant solubility in organic solvents.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is the most effective method. After the reaction, ensure the mixture is basic and perform an extraction with a non-polar solvent like hexanes or diethyl ether. The deprotonated carboxylate salt of your product will remain in the aqueous layer, while the neutral this compound will be extracted into the organic layer.

    • Acidification and Re-extraction: Carefully acidify the aqueous layer with a non-oxidizing acid (e.g., 1M HCl, KHSO₄) to a pH of ~2. This protonates your product, making it less water-soluble.

    • Final Extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to isolate your protonated carboxylic acid product.

    • Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. A solvent system with a small amount of acetic acid (e.g., 0.5%) can help prevent tailing of the carboxylic acid.

Comparison of Cleavage Methods

The following table summarizes common conditions for the removal of sterically hindered ester auxiliaries. Yields and stereochemical outcomes are highly substrate-dependent.

MethodReagents & ConditionsTypical YieldKey AdvantagesPotential Issues
Basic Hydrolysis (Saponification) 1. LiOH·H₂O (4-10 eq.), THF/H₂O (3:1), 25 °C to 60 °C2. NaOH or KOH (4-10 eq.), MeOH/H₂O (4:1), Reflux75-95%Cost-effective, straightforward procedure.Slow reaction rates, risk of epimerization, harsh conditions.[6]
Reductive Cleavage to Alcohol 1. LiAlH₄ (LAH) (2-4 eq.), THF or Et₂O, 0 °C to RT2. DIBAL-H (3-5 eq.), Toluene or CH₂Cl₂, -78 °C to RT80-98%Fast, highly effective for hindered esters, avoids epimerization at α-carbon.Product is a primary alcohol (may require re-oxidation), reagent handling requires care.[2][7]
Transesterification Ti(Oi-Pr)₄ (cat.), Primary Alcohol (e.g., MeOH), RefluxVariableCan be mild, useful if a different ester is the target.Often requires forcing conditions for hindered substrates, equilibrium process.

Detailed Experimental Protocols

Protocol 1: Basic Hydrolysis using Lithium Hydroxide

This protocol is a standard approach for the saponification of neomenthol esters.

  • Dissolution: Dissolve the (+)-neomenthyl ester substrate in a 3:1 mixture of tetrahydrofuran (THF) and water (to a concentration of ~0.1 M).

  • Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 5 equivalents) to the solution at room temperature.

  • Heating and Monitoring: Heat the mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed (typically 12-48 hours).

  • Workup - Part 1 (Auxiliary Removal): Cool the reaction mixture to room temperature and dilute with water. Extract the mixture three times with diethyl ether or hexanes. The combined organic layers contain the this compound auxiliary and can be dried and concentrated to recover it.

  • Workup - Part 2 (Product Isolation): Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1 M HCl.

  • Workup - Part 3 (Extraction): Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LAH)

This method is recommended when basic hydrolysis fails or causes epimerization.

  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of the (+)-neomenthyl ester in anhydrous diethyl ether or THF (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of LAH: Carefully and portion-wise, add solid LAH (2-3 equivalents) to the stirred solution. Caution: LAH reacts violently with water; ensure all glassware and solvents are anhydrous. The reaction is exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of:

    • 'X' mL of water (where X = grams of LAH used)

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary alcohol. The liberated this compound can be separated from the product via column chromatography.

Visual Guides

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step decision-making process for troubleshooting the removal of the this compound auxiliary.

TroubleshootingWorkflow start Start: Cleavage of this compound Ester check_completion Is reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_epimerization Is epimerization observed? check_completion->check_epimerization Yes increase_temp Increase Temperature incomplete->increase_temp change_solvent Change Solvent System (e.g., add DMSO) incomplete->change_solvent stronger_nu Use Stronger Nucleophile (e.g., LiOOH) incomplete->stronger_nu reductive_cleavage Switch to Reductive Cleavage (e.g., LiAlH4) incomplete->reductive_cleavage epimerization Epimerization Occurs check_epimerization->epimerization Yes purification Purification Successful? check_epimerization->purification No epimerization->reductive_cleavage lower_temp Lower Temperature epimerization->lower_temp use_lioh Use LiOH instead of NaOH/KOH epimerization->use_lioh minimize_time Minimize Reaction Time epimerization->minimize_time purification_issue Separation Issues purification->purification_issue No end_product Pure Product Obtained purification->end_product Yes acid_base_extraction Perform Acid-Base Extraction purification_issue->acid_base_extraction chromatography Use Column Chromatography purification_issue->chromatography

Troubleshooting workflow for auxiliary removal.
Potential Side Reactions During Basic Hydrolysis

This diagram illustrates the desired reaction pathway versus the undesired epimerization pathway for an α-chiral ester.

SideReactions sub α-Chiral Neomenthyl Ester (R-configuration) desired_path desired_path sub->desired_path OH⁻ (Desired Attack) side_path side_path sub->side_path OH⁻ (Undesired Proton Abstraction) tetrahedral_int Tetrahedral Intermediate desired_path->tetrahedral_int enolate Planar Enolate Intermediate side_path->enolate product_R Desired Carboxylate (R-configuration) tetrahedral_int->product_R Collapse & Loss of Neomenthol enolate->product_R Protonation (re-face) product_S Epimerized Carboxylate (S-configuration) enolate->product_S Protonation (si-face)

References

Technical Support Center: Purification of (+)-Neomenthol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (+)-neomenthorl and its reaction products.

Troubleshooting Guides

Purification of products from (+)-neomenthol reactions often involves separating a complex mixture of stereoisomers. Below are common issues encountered during purification by fractional distillation, crystallization, and chromatography, along with their potential causes and recommended solutions.

Fractional Distillation

Problem: Poor separation of this compound from other isomers (e.g., (-)-menthol, isomenthol).

Potential CauseRecommended Solution
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate compounds with close boiling points. The boiling points of menthol isomers are very close (e.g., menthol: 212°C, menthone: 209°C at 760 mmHg), making separation difficult.[1]Use a column with a higher number of theoretical plates (e.g., 50 or more).[1][2] A spinning band distillation apparatus can also provide high separation efficiency.
Incorrect Reflux Ratio: A low reflux ratio may not allow for proper equilibrium to be established between the liquid and vapor phases in the column.Increase the reflux ratio. A higher reflux ratio (e.g., ~50) can improve separation, although it may increase distillation time.[1][2]
Pressure Fluctuations: Unstable vacuum pressure can lead to inconsistent boiling points and poor separation.Ensure a stable vacuum source and use a high-quality vacuum gauge to monitor the pressure throughout the distillation. Operating at a reduced pressure (e.g., 20 mmHg) increases the relative volatility of the components, aiding separation.[1][2]
Channeling in Packed Columns: The vapor may not have intimate contact with the packing material, leading to inefficient separation.Ensure the column is packed uniformly. If channeling is suspected, the column may need to be repacked.
Crystallization

Problem: Failure of the desired product to crystallize from solution.

Potential CauseRecommended Solution
Inappropriate Solvent: The solubility of the compound in the chosen solvent is too high, even at low temperatures. For example, attempts to crystallize crude menthol from acetone or ethanol, even at temperatures as low as -20°C, have been unsuccessful.[1]Use a solvent in which the desired compound has moderate solubility at high temperatures and low solubility at low temperatures. Nitrile solvents, such as acetonitrile, have been shown to be effective for the crystallization of menthol isomers.[3]
Solution is Not Supersaturated: The concentration of the target molecule is below the saturation point at the crystallization temperature.Concentrate the solution by evaporating some of the solvent. Be careful not to evaporate too much solvent, as this can lead to the precipitation of impurities.
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.Purify the crude product to remove impurities before attempting crystallization. This can be done by another method, such as distillation or column chromatography.
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.Cool the solution slowly and with gentle agitation. A gradual decrease in temperature allows for the ordered arrangement of molecules into a crystal lattice.
Lack of Nucleation Sites: Spontaneous nucleation may not occur readily.Add seed crystals of the pure compound to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Problem: Poor resolution of stereoisomers.

Potential CauseRecommended Solution
Inappropriate Stationary Phase: The column's stationary phase is not selective enough for the chiral separation of menthol isomers.For GC, use a chiral stationary phase. Columns with derivatized cyclodextrins, such as CycloSil-B and BGB-175, have been shown to successfully separate all eight optical isomers of menthol when used in tandem.[4] For HPLC, polysaccharide-based chiral stationary phases, like those coated with amylose tris(3,5-dimethylphenylcarbamate), can provide good separation.[5][6]
Suboptimal Mobile Phase (HPLC): The composition of the mobile phase is not optimized for separation.For normal-phase HPLC, a mobile phase consisting of hexane and an alcohol modifier like 2-propanol is often effective. The resolution can be improved by adjusting the percentage of the alcohol modifier.[5][6]
Incorrect Temperature Program (GC): The temperature ramp rate or initial/final temperatures are not optimized.Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks. The typical temperature program starts at a low temperature (e.g., 40-60°C) and ramps up to a higher temperature (e.g., 200-230°C).[7]
Peak Tailing: Active sites on the column or in the injector can cause polar analytes like alcohols to tail.Use a deactivated inlet liner and a column specifically designed for inertness. If tailing persists, consider derivatizing the alcohol to a less polar functional group before analysis.
Co-elution of Peaks: Two or more isomers have the same retention time.In addition to optimizing the stationary and mobile phases and the temperature program, consider using a longer column or a column with a smaller internal diameter to increase separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The most common impurities are other stereoisomers of menthol, including (-)-menthol, (±)-isomenthol, and (±)-neoisomenthol.[8] Depending on the reaction, unreacted starting materials (e.g., menthone) and byproducts from side reactions (e.g., menthene from dehydration) may also be present.[9]

Q2: Which analytical technique is best for determining the purity of my this compound product?

A2: Chiral gas chromatography (GC) is a highly effective method for separating and quantifying all eight optical isomers of menthol, providing a detailed purity profile.[4] Chiral high-performance liquid chromatography (HPLC) can also be used. For a quick assessment of chemical purity without chiral separation, standard GC or HPLC can be employed.

Q3: Can I use fractional distillation to separate this compound from its diastereomers?

A3: While fractional distillation can be used to separate menthol isomers, it is challenging due to their very close boiling points.[1] To achieve a good separation, a highly efficient fractionating column with a large number of theoretical plates and a high reflux ratio is necessary.[1][2] It is often used as an initial purification step before a final polishing step like crystallization.

Q4: What is a good starting solvent for the crystallization of this compound derivatives?

A4: Nitrile solvents, particularly acetonitrile, have been shown to be effective for the crystallization of menthol isomers, allowing for the formation of high-purity crystals at temperatures around room temperature or slightly below.[3] It is recommended to dissolve the crude product in the solvent at a temperature below the melting point of the desired compound (for menthol, this is below 42°C).[3]

Q5: My purified this compound is a waxy solid. How can I obtain it in a crystalline form?

A5: If your product is a waxy solid, it is likely that it is not yet pure enough to crystallize well, or the crystallization conditions were not optimal. Consider an additional purification step, such as column chromatography, to remove remaining impurities. Then, attempt recrystallization from a suitable solvent like acetonitrile, ensuring a slow cooling rate.

Experimental Protocols

General Protocol for Fractional Distillation of a Menthol Isomer Mixture
  • Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated column packed with a suitable material (e.g., Raschig rings or metal sponge) or a spinning band column. The column should have a high number of theoretical plates. Use a vacuum pump and a pressure controller to maintain a stable reduced pressure.

  • Charging the Flask: Charge the distillation flask with the crude mixture of menthol isomers. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation: Begin heating the distillation flask. Once the mixture starts to boil, adjust the heat input and the reflux ratio. A high reflux ratio is recommended for better separation.

  • Fraction Collection: Collect the distillate in fractions based on the head temperature. The lower boiling point isomers will distill first.

  • Analysis: Analyze each fraction by chiral GC to determine its composition. Combine the fractions that contain the desired isomer at the required purity.

General Protocol for Crystallization of this compound from Acetonitrile
  • Dissolution: In a suitable flask, dissolve the crude this compound product in a minimal amount of warm acetonitrile (e.g., at 30-40°C).[3]

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator (e.g., to 5°C).[3] Slow cooling is crucial for the formation of well-defined crystals.

  • Inducing Crystallization: If crystals do not form spontaneously, add a seed crystal of pure this compound or scratch the inner wall of the flask with a glass rod at the meniscus.

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Reaction Mixture (Neomenthol + Isomers + Byproducts) distillation Fractional Distillation crude->distillation Initial Purification chromatography Column Chromatography crude->chromatography Direct Purification crystallization Crystallization distillation->crystallization Further Purification pure_product Pure this compound distillation->pure_product High Purity Fraction impurities Separated Impurities distillation->impurities chromatography->pure_product chromatography->impurities crystallization->pure_product crystallization->impurities

Caption: A general workflow for the purification of this compound.

Troubleshooting_Crystallization start Crystallization Attempt q1 Did crystals form? start->q1 success Collect and Dry Crystals q1->success Yes q2 Is the solution clear or oily? q1->q2 No sol_clear Solution is likely not supersaturated. q2->sol_clear Clear sol_oily Product may be 'oiling out'. q2->sol_oily Oily action1 Concentrate solution or add anti-solvent. sol_clear->action1 action2 Cool more slowly or use a different solvent. sol_oily->action2 re_attempt Re-attempt Crystallization action1->re_attempt action2->re_attempt re_attempt->q1

Caption: A decision tree for troubleshooting crystallization problems.

References

Addressing substrate limitations in (+)-Neomenthol directed reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing substrate limitations and other common issues encountered in (+)-neomenthol directed reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as a chiral auxiliary?

This compound is a naturally occurring monoterpenoid alcohol. It is utilized as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of a reaction. By temporarily attaching it to a prochiral substrate, the steric bulk of the neomenthol moiety directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

Q2: In which types of reactions is this compound commonly used?

This compound and its derivatives are frequently employed in a variety of stereoselective reactions, including:

  • Alkylation of enolates: To create chiral centers alpha to a carbonyl group.

  • Diels-Alder reactions: To control the facial selectivity of the cycloaddition.

  • Conjugate additions: To direct the addition of nucleophiles to α,β-unsaturated systems.

Q3: What are the primary advantages of using this compound as a chiral auxiliary?

  • It is a relatively inexpensive and readily available chiral starting material.

  • It can provide high levels of diastereoselectivity in many reactions.

  • The auxiliary can often be cleaved and recovered for reuse.

Q4: What are the known limitations of this compound as a chiral auxiliary?

While effective, this compound can exhibit limitations with certain substrates. These limitations often manifest as reduced diastereoselectivity or lower reaction yields. The primary factors influencing its effectiveness are the steric and electronic properties of the substrate and reagents.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity

Potential Causes:

  • Steric Hindrance: The substrate or electrophile may be too bulky, preventing the formation of the desired stereocenter due to unfavorable steric interactions with the neomenthol auxiliary.

  • Chelation Control: In reactions involving metal enolates, the formation of a rigid chelated transition state is crucial for high diastereoselectivity. Substrates lacking appropriate chelating groups may exhibit poor selectivity.

  • Reaction Temperature: Higher reaction temperatures can lead to the formation of the thermodynamically favored product, which may not be the desired diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and, consequently, the diastereoselectivity.

  • Lewis Acid: The choice and stoichiometry of the Lewis acid can significantly impact the rigidity of the transition state.

Troubleshooting Steps:

  • Evaluate Substrate and Reagent Sterics:

    • If possible, consider using a less bulky substrate or electrophile.

    • For bulky substrates, explore alternative chiral auxiliaries with different steric profiles.

  • Optimize Reaction Temperature:

    • Run the reaction at a lower temperature to favor the kinetically controlled product, which is often the desired diastereomer.

  • Screen Different Solvents:

    • Experiment with a range of solvents with varying polarities (e.g., THF, diethyl ether, dichloromethane, toluene).

  • Optimize Lewis Acid:

    • Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find one that promotes a more rigid transition state.

    • Vary the stoichiometry of the Lewis acid.

Problem 2: Poor Reaction Yield

Potential Causes:

  • Incomplete Enolate Formation: In alkylation reactions, the base may not be strong enough to completely deprotonate the substrate.

  • Side Reactions: The substrate or product may be unstable under the reaction conditions, leading to decomposition or side product formation.

  • Inefficient Auxiliary Cleavage: The conditions used to remove the this compound auxiliary may be too harsh or not effective enough.

Troubleshooting Steps:

  • Optimize Enolate Formation:

    • Use a stronger base (e.g., LDA, NaHMDS, LiHMDS).

    • Increase the equivalents of the base.

    • Adjust the deprotonation time and temperature.

  • Modify Reaction Conditions:

    • Lower the reaction temperature to minimize decomposition.

    • Reduce the reaction time.

    • Use a less reactive electrophile if possible.

  • Optimize Auxiliary Cleavage:

    • Screen different cleavage conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiAlH₄).

    • Ensure anhydrous conditions for reductive cleavage methods.

Data Presentation

Table 1: Influence of Lewis Acid on Diastereoselectivity in a Model Aldol Reaction

EntryLewis AcidEquivalentsSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1TiCl₄1.1CH₂Cl₂-7895:5
2SnCl₄1.1CH₂Cl₂-7885:15
3BF₃·OEt₂1.5CH₂Cl₂-7870:30
4ZnCl₂1.1THF-7860:40

Table 2: Effect of Substrate Steric Hindrance on Diastereoselectivity in an Alkylation Reaction

EntryElectrophile (R-X)Diastereomeric Excess (de %)
1CH₃I>98
2CH₃CH₂Br95
3(CH₃)₂CHBr80
4(CH₃)₃CCl50

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of a this compound-Derived Ester

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Add the this compound-derived ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reductive Cleavage of the this compound Auxiliary

  • To a solution of the purified alkylated product (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the solid through a pad of Celite and wash thoroughly with an organic solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral alcohol and recovered this compound.

  • Purify the desired product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage A 1. Enolate Formation This compound Ester + Base B 2. Alkylation + Electrophile (R-X) A->B Reaction C 3. Workup & Purification B->C Quench D 4. Reductive Cleavage with LiAlH4 C->D Purified Product E 5. Workup & Purification D->E Quench F Chiral Alcohol & Recovered this compound E->F Isolated Products

Caption: General experimental workflow for a this compound directed alkylation and subsequent auxiliary cleavage.

troubleshooting_tree Start Low Diastereoselectivity? Substrate Is the substrate or electrophile bulky? Start->Substrate Yes Temperature Is the reaction run at low temperature? Substrate->Temperature No ConsiderAltAux Consider alternative chiral auxiliary. Substrate->ConsiderAltAux Yes Solvent Have different solvents been screened? Temperature->Solvent Yes LowerTemp Run reaction at a lower temperature. Temperature->LowerTemp No LewisAcid Has the Lewis acid and its stoichiometry been optimized? Solvent->LewisAcid Yes ScreenSolvents Screen a range of solvents. Solvent->ScreenSolvents No OptimizeLA Screen different Lewis acids and their stoichiometry. LewisAcid->OptimizeLA No Success Problem Solved! LewisAcid->Success Yes stereocontrol_mechanism cluster_model Proposed Model for Stereocontrol cluster_key Key Features Enolate Chelated Enolate TS Transition State Enolate->TS Electrophile Approach Product Major Diastereomer TS->Product C-C Bond Formation A Rigid Chelation A->Enolate B Steric Shielding by Isopropyl Group B->TS C Facial Bias C->Product

Minimizing side reactions in (+)-Neomenthol mediated transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-neomenthol as a chiral auxiliary in stereoselective transformations. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Disclaimer: While this compound is a useful chiral auxiliary, detailed literature on specific side reactions and their quantitative analysis is limited. Much of the guidance provided below is based on established principles from analogous chiral auxiliaries and stereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common transformations where this compound is used as a chiral auxiliary?

A1: this compound is typically employed as a chiral auxiliary in a variety of stereoselective reactions to control the formation of new stereocenters. The most common applications include:

  • Diastereoselective Alkylation of Enolates: Esters of this compound can be converted into chiral enolates, which then react with electrophiles (e.g., alkyl halides) to yield optically enriched products.

  • Diastereoselective Aldol Reactions: Chiral esters or ketones derived from this compound can be used to control the stereochemical outcome of aldol additions.

  • Asymmetric Diels-Alder Reactions: this compound can be used as a chiral auxiliary on the dienophile to induce facial selectivity in [4+2] cycloaddition reactions.

Q2: What are the key advantages of using this compound as a chiral auxiliary?

A2: this compound offers several advantages:

  • It is a naturally derived and relatively inexpensive chiral pool starting material.

  • Its rigid cyclohexane backbone provides a well-defined steric environment to influence the stereochemical course of a reaction.

  • It can often be recovered and recycled after the desired transformation.

Q3: What are the general mechanisms for removing the this compound auxiliary?

A3: Cleavage of the this compound auxiliary is a critical step to obtain the final product. Common methods include:

  • Saponification: Basic hydrolysis (e.g., with LiOH or NaOH) is a common method for cleaving ester linkages.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can be used to reduce the ester to an alcohol, liberating the this compound.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be employed.

Care must be taken during cleavage to avoid epimerization of the newly formed stereocenter in the product.

Troubleshooting Guides

Diastereoselective Alkylation of this compound Ester Enolates

Issue 1.1: Low Diastereoselectivity

  • Question: I am performing an alkylation of a this compound ester enolate, but the diastereomeric excess (d.e.) of my product is low. What are the potential causes and solutions?

  • Answer: Low diastereoselectivity can arise from several factors. Consider the following troubleshooting steps:

Potential CauseRecommended Solution
Incomplete Enolate Formation Use a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure complete and irreversible enolate formation.
Incorrect Enolate Geometry The geometry of the enolate (E vs. Z) can significantly impact diastereoselectivity. The choice of base and solvent can influence this. For lithium enolates, THF is a common solvent. The addition of additives like HMPA can sometimes influence enolate geometry, but use with caution due to toxicity.
Reaction Temperature Too High Perform the enolate formation and alkylation at low temperatures (e.g., -78 °C) to minimize side reactions and enhance selectivity.
Steric Hindrance The steric bulk of the electrophile can affect the facial selectivity. If possible, consider using a less hindered electrophile.

Issue 1.2: Formation of Dialkylated Byproduct

  • Question: I am observing a significant amount of a dialkylated byproduct in my alkylation reaction. How can I minimize this?

  • Answer: The formation of a dialkylated byproduct occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the electrophile.

Potential CauseRecommended Solution
Excess Electrophile Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.
Slow Addition of Electrophile Add the electrophile slowly to the enolate solution at low temperature to maintain a low instantaneous concentration of the electrophile.
Incomplete Enolate Formation Ensure complete deprotonation before adding the electrophile. Unreacted starting material can be deprotonated by the mono-alkylated product, leading to dialkylation.
Diastereoselective Aldol Reactions

Issue 2.1: Poor Diastereoselectivity (syn/anti ratio)

  • Question: My aldol reaction using a this compound derived ketone/ester is giving a poor syn/anti diastereomeric ratio. How can I improve this?

  • Answer: The diastereoselectivity of aldol reactions is highly dependent on the enolate geometry and the reaction conditions, often explained by the Zimmerman-Traxler model.

Potential CauseRecommended Solution
Enolate Geometry The choice of metal counterion and solvent is crucial. Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base (e.g., Et₃N or DIPEA), often provide high levels of stereocontrol. (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor anti-aldol products.
Lewis Acid For Mukaiyama-type aldol reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can significantly influence the diastereoselectivity through chelation or non-chelation control.[1][2]
Reaction Temperature Lowering the reaction temperature (e.g., -78 °C to -100 °C) generally increases diastereoselectivity.

Logical Workflow for Optimizing Aldol Diastereoselectivity

Aldol_Optimization start Low Diastereoselectivity in Aldol Reaction check_enolate Analyze Enolate Formation Conditions start->check_enolate change_metal Switch Metal Counterion (e.g., Li to B, Ti, or Zr) check_enolate->change_metal Poor enolate geometry control change_base_solvent Modify Base and/or Solvent (e.g., DIPEA vs. Et3N) check_enolate->change_base_solvent Incomplete formation optimize_temp Lower Reaction Temperature (e.g., -78°C or lower) change_metal->optimize_temp change_base_solvent->optimize_temp lewis_acid Vary Lewis Acid (for Mukaiyama variant) optimize_temp->lewis_acid If applicable high_de High Diastereoselectivity Achieved optimize_temp->high_de If not Mukaiyama lewis_acid->high_de

Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.

Asymmetric Diels-Alder Reactions

Issue 3.1: Low Endo/Exo Selectivity

  • Question: The Diels-Alder reaction of my this compound-derived dienophile is resulting in a mixture of endo and exo products. How can I favor the endo product?

  • Answer: The endo/exo selectivity in Diels-Alder reactions is influenced by kinetic versus thermodynamic control and the presence of Lewis acids.

Potential CauseRecommended Solution
Thermal Reaction Conditions Thermal Diels-Alder reactions can sometimes lead to mixtures of endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions.
Absence of Lewis Acid The use of a Lewis acid catalyst (e.g., Et₂AlCl, TiCl₄, BF₃·OEt₂) can significantly enhance both the rate and the endo selectivity of the reaction by coordinating to the dienophile.[3]
Reaction Temperature and Time Higher temperatures can lead to the formation of the more thermodynamically stable exo product via a retro-Diels-Alder reaction of the kinetic endo adduct. Running the reaction at lower temperatures for a sufficient time can favor the kinetic endo product.

Experimental Protocols (Adapted)

Note: These are generalized protocols and should be optimized for specific substrates.

Protocol 1: Diastereoselective Alkylation of a this compound Acetate Derivative
  • Enolate Formation:

    • Dissolve the this compound acetate derivative (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equiv, freshly prepared or titrated) in THF dropwise via syringe over 15 minutes.

    • Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation:

    • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Experimental Workflow for Diastereoselective Alkylation

Alkylation_Workflow start Start: this compound Ester enolate_formation 1. Enolate Formation - Anhydrous THF, -78°C - Add LDA (1.1 eq) start->enolate_formation alkylation 2. Alkylation - Add Alkyl Halide (1.2 eq) - Stir at -78°C enolate_formation->alkylation quench 3. Quench - Sat. aq. NH4Cl alkylation->quench workup 4. Work-up - Extraction with Et2O - Brine wash, dry quench->workup purification 5. Purification - Flash Chromatography workup->purification product Final Product: Diastereomerically Enriched Ester purification->product

Caption: Step-by-step workflow for a typical diastereoselective alkylation.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the this compound acrylate derivative (1.0 equiv) and the diene (1.5-2.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M).

    • Cool the solution to -78 °C.

  • Lewis Acid Addition and Reaction:

    • Slowly add the Lewis acid (e.g., diethylaluminum chloride, 1.0 M in hexanes, 1.1 equiv) dropwise to the stirred solution.

    • Maintain the reaction at -78 °C and monitor its progress by TLC (typically 2-6 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for aluminum-based Lewis acids).

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude adduct by column chromatography on silica gel.

Signaling Pathway for Lewis Acid Catalysis in Diels-Alder

Diels_Alder_Pathway cluster_0 Lewis Acid Activation cluster_1 Cycloaddition Dienophile Dienophile (this compound Acrylate) ActivatedComplex Activated Complex (Lowered LUMO) Dienophile->ActivatedComplex LewisAcid Lewis Acid (e.g., Et2AlCl) LewisAcid->ActivatedComplex TransitionState Endo Transition State (Kinetically Favored) ActivatedComplex->TransitionState Diene Diene Diene->TransitionState Product Diels-Alder Adduct (High Diastereoselectivity) TransitionState->Product

Caption: Activation and cycloaddition pathway in a Lewis acid-catalyzed Diels-Alder reaction.

References

Technical Support Center: Scaling Up (+)-Neomenthol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up (+)-neomenthol synthesis from a laboratory to a pilot plant setting. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this critical phase of process development.

Troubleshooting Guides

Scaling up stereoselective reactions like the synthesis of this compound can present several challenges. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes (Lab Scale) Potential Causes (Pilot Plant Scale) Recommended Solutions
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation.- Poor mixing leading to localized reagent depletion. - Inefficient heat transfer causing temperature gradients. - Mass transfer limitations (gas-liquid). - Catalyst poisoning from impurities in larger-scale raw materials.- Mixing: Increase agitation speed; evaluate impeller design. - Heat Transfer: Ensure adequate heat exchange surface area; use a suitable heating/cooling medium. - Catalyst: Perform catalyst screening and characterization; consider a higher catalyst loading or a more robust catalyst. - Raw Materials: Implement stringent quality control for all starting materials.
Poor Stereoselectivity (Low this compound to (-)-Menthol Ratio) - Incorrect choice of catalyst or solvent. - Reaction temperature too high, leading to isomerization.- Temperature fluctuations or "hot spots" in the reactor. - Variations in hydrogen pressure. - Extended reaction times at elevated temperatures.- Temperature Control: Implement precise temperature control systems; use computational fluid dynamics (CFD) to model and prevent hot spots. - Pressure Control: Maintain a constant and optimized hydrogen pressure. - Kinetics: Conduct kinetic studies to understand the impact of reaction time on isomer formation. - Catalyst: Select a catalyst known for high stereoselectivity under the desired reaction conditions.
Catalyst Deactivation - Presence of impurities in the substrate or solvent. - Sintering of the catalyst at high temperatures.- Mechanical stress on the catalyst due to vigorous agitation. - Fouling of the catalyst surface by byproducts or polymers. - Leaching of the active metal.- Purification: Implement robust purification steps for the starting materials and solvents. - Operating Conditions: Operate within the recommended temperature and pressure range for the catalyst. - Catalyst Handling: Use appropriate catalyst loading and recovery procedures to minimize mechanical stress. - Catalyst Support: Consider using a catalyst with a more stable support material.
Difficult Product Isolation and Purification - Formation of closely related isomers. - Presence of unreacted starting material.- Larger volumes make separation more challenging. - Different impurity profiles compared to the lab scale.- Analytical Monitoring: Use in-situ monitoring techniques (e.g., FTIR, GC) to track reaction progress and impurity formation. - Purification Method: Develop and optimize a scalable purification method (e.g., crystallization, chromatography) at the lab scale before moving to the pilot plant.

Data Presentation: Lab vs. Pilot Plant Scale Comparison

The following table presents a typical comparison of parameters for the catalytic hydrogenation of menthone to produce this compound at both laboratory and pilot plant scales. Note: These values are representative and may vary depending on the specific process and equipment.

Parameter Laboratory Scale (e.g., 1 L Reactor) Pilot Plant Scale (e.g., 100 L Reactor)
Reactant (Menthone) 100 g10 kg
Catalyst (e.g., Raney Nickel) 5 g (5 wt%)0.5 kg (5 wt%)
Solvent (e.g., Isopropanol) 500 mL50 L
Temperature 80 °C80-90 °C (with careful monitoring)
Hydrogen Pressure 10 bar10-15 bar
Agitation Speed 500 rpm100-200 rpm (impeller design is critical)
Reaction Time 4-6 hours6-10 hours
Typical Yield (Total Menthols) >95%90-95%
Selectivity (this compound) ~30-40%~25-35% (can be lower without optimization)

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of (-)-Menthone to this compound and (-)-Menthol

Objective: To reduce (-)-menthone to a mixture of this compound and (-)-menthol using a heterogeneous catalyst at the laboratory scale.

Materials:

  • (-)-Menthone (99% purity)

  • Raney Nickel (slurry in water)

  • Isopropanol (anhydrous)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, temperature controller, and pressure gauge.

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: In the hydrogenation reactor, add 5 g of Raney Nickel slurry. Wash the catalyst three times with 50 mL of isopropanol, carefully decanting the solvent after each wash.

  • Reactant Addition: Add 500 mL of isopropanol to the reactor, followed by 100 g of (-)-menthone.

  • System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen to 10 bar.

  • Reaction: Heat the reactor to 80 °C while stirring at 500 rpm. Monitor the reaction progress by taking samples periodically and analyzing them by GC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Analysis: Analyze the crude product by GC to determine the conversion and the ratio of this compound to (-)-menthol.

  • Purification: The product mixture can be purified by fractional distillation or chromatography to isolate the desired this compound.

Mandatory Visualizations

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale cluster_production Production Scale lab_dev Process Development & Optimization lab_kinetics Kinetic & Thermodynamic Studies lab_dev->lab_kinetics lab_analytics Analytical Method Development lab_kinetics->lab_analytics pilot_design Process Design & Safety Assessment lab_analytics->pilot_design Scale-Up pilot_run Pilot Plant Run pilot_design->pilot_run pilot_data Data Analysis & Validation pilot_run->pilot_data tech_transfer Technology Transfer pilot_data->tech_transfer Scale-Up Confirmation

Caption: Workflow for scaling up this compound synthesis.

Troubleshooting_Tree decision decision solution solution start Problem Encountered q1 Low Yield? start->q1 q2 Poor Stereoselectivity? q1->q2 No check_mixing Check Mixing & Heat Transfer q1->check_mixing Yes q3 Catalyst Deactivation? q2->q3 No check_temp Review Temperature & Pressure Profiles q2->check_temp Yes check_impurities Analyze Raw Material Purity q3->check_impurities Yes s1 Optimize Agitation & Temperature Control check_mixing->s1 Issues Found check_catalyst Evaluate Catalyst Activity check_mixing->check_catalyst No Issues s2 Replace or Regenerate Catalyst check_catalyst->s2 Deactivated s3 Implement Tighter Process Control check_temp->s3 Deviations Found check_solvent Analyze Solvent & Catalyst Choice check_temp->check_solvent No Deviations s4 Screen Alternative Solvents/Catalysts check_solvent->s4 Suboptimal s5 Improve Raw Material Purification check_impurities->s5 Impurities Detected check_conditions Verify Operating Conditions check_impurities->check_conditions High Purity s6 Reduce Temperature or Agitation Speed check_conditions->s6 Too Harsh

Caption: Troubleshooting decision tree for scale-up issues.

Frequently Asked Questions (FAQs)

Q1: Why does the stereoselectivity of the reaction decrease during scale-up?

A1: A decrease in stereoselectivity when moving to a pilot plant is often due to less precise control over reaction parameters compared to the lab.[1] In larger reactors, temperature and pressure gradients can occur, leading to localized "hot spots" or areas of lower hydrogen concentration.[1] These deviations from the optimal conditions can favor the formation of the undesired (-)-menthol isomer. Extended reaction times at elevated temperatures in larger batches can also lead to product isomerization.

Q2: What are the most critical parameters to control for a successful scale-up of the hydrogenation of menthone?

A2: The most critical parameters are typically temperature, hydrogen pressure, and mixing.[1] Temperature control is vital for both reaction rate and stereoselectivity.[1] Consistent hydrogen pressure is necessary to ensure a sufficient supply of the reducing agent. Efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen, and to maintain a uniform temperature throughout the reactor.[2]

Q3: How can I minimize catalyst deactivation in a pilot plant setting?

A3: Catalyst deactivation can be minimized by ensuring the purity of all raw materials, as impurities can poison the catalyst.[3][4] Operating within the catalyst's recommended temperature and pressure range will prevent thermal degradation.[3][4] In a pilot plant, mechanical stress from aggressive agitation can also damage the catalyst; therefore, the impeller design and agitation speed should be carefully considered to ensure good mixing without causing excessive attrition.[3][4]

Q4: What are the main safety considerations when scaling up a hydrogenation reaction?

A4: The primary safety concern with hydrogenation is the use of flammable hydrogen gas under pressure. A thorough process safety assessment, including a Hazard and Operability (HAZOP) study, is essential. Key considerations include ensuring the integrity of the reactor and associated piping, proper ventilation to prevent the accumulation of hydrogen, and the use of intrinsically safe equipment to avoid ignition sources. The exothermic nature of the reaction also requires a robust cooling system to prevent thermal runaway.

Q5: Is it necessary to re-optimize the reaction conditions at the pilot plant scale?

A5: Yes, some level of re-optimization is almost always necessary. While laboratory experiments provide a strong foundation, the different heat and mass transfer characteristics of a larger reactor mean that the optimal conditions may shift.[2] It is advisable to perform a Design of Experiments (DoE) at the pilot scale to fine-tune parameters such as temperature, pressure, and agitation speed to maximize yield and stereoselectivity.

References

Validation & Comparative

A Comparative Guide to (+)-Neomenthol and (-)-Menthol as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. Among the terpene-derived auxiliaries, (-)-menthol is a well-established and readily available option. Its diastereomer, (+)-neomenthol, presents an alternative stereochemical scaffold. This guide provides an objective comparison of this compound and (-)-menthol as chiral auxiliaries, supported by available experimental data, to aid researchers in selecting the appropriate tool for their synthetic challenges.

Introduction to Menthol-Based Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Both (-)-menthol and this compound are derived from the chiral pool and offer a rigid cyclohexane framework that can effectively shield one face of a reactive center.

The stereochemical arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring dictates the conformational preference of these molecules and, consequently, their effectiveness in inducing asymmetry. In (-)-menthol, all three substituents can occupy equatorial positions in the chair conformation, leading to a high degree of conformational stability. Conversely, this compound possesses an axial hydroxyl group, which can influence the steric environment around the reactive site differently.

Performance Comparison in Asymmetric Synthesis

Direct comparative studies of this compound and (-)-menthol as chiral auxiliaries in the same reaction are scarce in the literature. However, by examining their applications and the performance of their derivatives, a comparative picture can be drawn. It is important to note that unsubstituted menthol isomers often provide modest levels of diastereoselectivity, and more sterically demanding derivatives, such as 8-phenylmenthol, have been developed to enhance stereochemical control.

Data Presentation

The following table summarizes the available quantitative data on the performance of this compound derivatives and (-)-menthol in asymmetric reactions. It is crucial to recognize that these data points are from different reaction systems and serve as an indication of the potential of each scaffold rather than a direct comparison.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Excess (d.e.)Reference
(+)-8-Phenylneomenthol Aza-Diels-Alder ReactionChiral Glyoxylate Imines87-96%[1]
(-)-Menthol Diels-Alder ReactionAcrylate Ester~40%
(-)-8-Phenylmenthol Diels-Alder ReactionAcrylate Ester>90%
(-)-Menthol Derivative Conjugate AdditionCycloalkenone80-91% ee[2]

Note: Data for this compound is presented for its more effective derivative, (+)-8-phenylneomenthol, due to the limited availability of data for the unsubstituted auxiliary.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative procedures for the attachment and removal of a menthol-based chiral auxiliary.

General Procedure for the Preparation of a Menthyl Ester
  • To a solution of a carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

  • Dissolve the acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add a solution of the chiral auxiliary, either this compound or (-)-menthol (1.1 eq.), and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting diastereomeric ester by flash column chromatography on silica gel.

General Procedure for the Cleavage of a Menthyl Ester
  • Dissolve the menthyl ester (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Add an excess of a hydrolyzing agent, for example, lithium hydroxide (LiOH, 3-5 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • The chiral auxiliary, this compound or (-)-menthol, can be recovered from the aqueous or organic layer, depending on the workup procedure, and purified for reuse.

Mandatory Visualization

Logical Workflow for Selecting a Chiral Auxiliary

G Workflow for Chiral Auxiliary Selection A Define Target Stereochemistry B Literature Search for Similar Transformations A->B C Identify Potential Chiral Auxiliaries (e.g., this compound, (-)-Menthol) B->C D Evaluate Reported Diastereoselectivity C->D E Consider Availability and Cost of Auxiliary C->E F Assess Ease of Attachment and Cleavage C->F D->C Low d.e., Re-evaluate G Select Optimal Chiral Auxiliary D->G High d.e. E->G F->G H Perform Small-Scale Test Reaction G->H I Optimize Reaction Conditions H->I J Scale-Up Synthesis I->J G Mechanism of Asymmetric Induction cluster_0 Transition State cluster_1 Product Formation Prochiral_Substrate Prochiral Substrate TS Diastereomeric Transition State Prochiral_Substrate->TS Chiral_Auxiliary Chiral Auxiliary (this compound or (-)-Menthol) Chiral_Auxiliary->TS Reagent Reagent Reagent->TS Diastereomeric_Product Diastereomeric Product TS->Diastereomeric_Product Diastereoselective Reaction Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Auxiliary Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary Auxiliary Cleavage G Experimental Workflow Start Start Attach_Auxiliary Attach Chiral Auxiliary (this compound or (-)-Menthol) Start->Attach_Auxiliary Asymmetric_Reaction Perform Diastereoselective Reaction Attach_Auxiliary->Asymmetric_Reaction Purification_1 Purify Diastereomeric Product Asymmetric_Reaction->Purification_1 Cleave_Auxiliary Cleave Chiral Auxiliary Purification_1->Cleave_Auxiliary Purification_2 Purify Chiral Product Cleave_Auxiliary->Purification_2 Recover_Auxiliary Recover and Purify Chiral Auxiliary Cleave_Auxiliary->Recover_Auxiliary End End Purification_2->End

References

Validating Stereochemistry: A Comparative Guide to Determining the Absolute Configuration of (+)-Neomenthol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional arrangement is paramount. The biological activity of a chiral molecule is intrinsically linked to its absolute configuration, making rigorous validation a critical step in the synthesis of new therapeutic agents. This guide provides a comparative overview of key experimental techniques used to validate the absolute configuration of reaction products derived from the chiral auxiliary, (+)-neomenthol.

This compound, a diastereomer of the more commonly used (-)-menthol, serves as a valuable chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to favor the formation of a specific enantiomer. Once the desired transformation is complete, the auxiliary is cleaved, yielding an enantiomerically enriched product. However, the success of this process hinges on the unambiguous confirmation of the product's absolute stereochemistry. This guide will delve into the primary methods for this validation, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Comparative Analysis of Validation Techniques

The determination of a chiral molecule's absolute configuration relies on a range of sophisticated analytical methods. The most definitive of these is single-crystal X-ray crystallography, which provides a direct visualization of the molecule's three-dimensional structure. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), offer powerful alternatives, especially when suitable crystals for X-ray analysis cannot be obtained.

Validation Technique Principle Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline lattice to determine the precise arrangement of atoms in space.High-quality single crystal.Provides unambiguous determination of absolute configuration.Crystal growth can be challenging; not suitable for non-crystalline materials.
NMR Spectroscopy (using Chiral Derivatizing Agents) Formation of diastereomers by reacting the chiral product with a chiral derivatizing agent (e.g., Mosher's acid), leading to distinguishable signals in the NMR spectrum that can be correlated to a specific configuration.Soluble sample; may require derivatization.Applicable to a wide range of soluble compounds; provides information on enantiomeric purity.Indirect method; requires a chiral derivatizing agent and can sometimes lead to ambiguous results.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a computationally predicted spectrum for a known absolute configuration.Soluble sample in an appropriate solvent (e.g., CDCl3).Non-destructive; applicable to a wide range of molecules in solution; does not require crystallization or derivatization.Requires access to specialized instrumentation and computational resources for spectral prediction.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of reaction products derived from this compound.

Single-Crystal X-ray Crystallography
  • Crystal Growth: The purified reaction product is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to the point of saturation. Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the precise atomic coordinates and allowing for the unambiguous assignment of the absolute configuration.

NMR Spectroscopy using Mosher's Acid Derivatization
  • Esterification: The chiral alcohol product is esterified with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) chlorides separately. This is typically done in the presence of a base like pyridine or DMAP to neutralize the HCl byproduct. The reaction is monitored by thin-layer chromatography (TLC) or NMR until completion.

  • Purification: The resulting diastereomeric Mosher's esters are purified, usually by column chromatography, to remove any unreacted starting materials or reagents.

  • ¹H NMR Analysis: High-resolution ¹H NMR spectra of both the (R)- and (S)-Mosher's esters are acquired.

  • Data Analysis: The chemical shifts (δ) of protons near the newly formed chiral center are compared between the two diastereomeric esters. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined based on established models of the conformational preferences of Mosher's esters.

Reaction Pathway and Validation Workflow

The following diagrams illustrate a typical reaction using this compound as a chiral auxiliary and the subsequent workflow for validating the absolute configuration of the product.

Reaction_Pathway Neomenthol This compound Product_Aux Diastereomeric Product (with auxiliary) Neomenthol->Product_Aux Reaction Substrate Prochiral Substrate Substrate->Product_Aux Cleavage Cleavage of Auxiliary Product_Aux->Cleavage Final_Product Enantiomerically Enriched Final Product Cleavage->Final_Product Validation_Workflow Start Purified Reaction Product Xray X-ray Crystallography Start->Xray NMR NMR Spectroscopy (Mosher's Acid) Start->NMR VCD Vibrational Circular Dichroism Start->VCD Config Absolute Configuration Determined Xray->Config Direct Determination NMR->Config Indirect Determination VCD->Config Comparison to Calculated Spectrum

A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, accurately quantifying the enantiomeric excess (ee) of a final product is a critical step in ensuring its safety and efficacy. This guide provides a comparative analysis of polarimetry, the traditional method for ee determination, against modern chromatographic and spectroscopic techniques, offering researchers the data and protocols needed to select the most appropriate method for their application.

Principles of Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other and is calculated as:

% ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100

Several analytical techniques can determine ee, each operating on a different principle:

  • Polarimetry: Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude of rotation is proportional to the concentration of the chiral substance and its specific rotation.

  • Chiral Chromatography (HPLC & GC): Physically separates the two enantiomers using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their individual quantification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers form transient diastereomeric complexes.[2][3] This results in distinct signals for each enantiomer in the NMR spectrum, which can be integrated to determine their ratio.

Comparative Performance of Analytical Methods

The choice of method for determining enantiomeric excess often depends on a balance of factors including accuracy, precision, sensitivity, sample requirements, and experimental time. The following table summarizes the key performance metrics for polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Polarimetry Chiral HPLC NMR Spectroscopy
Principle Measurement of optical rotationPhysical separation of enantiomersFormation of diastereomeric complexes
Accuracy Moderate to High (dependent on purity)High to Very HighHigh
Precision GoodVery HighVery High
Sensitivity (LOD) Low (~1 mg)Very High (ng to pg range)[4][5]Moderate (µg to mg range)
Sample Purity Requires high purityTolerant of impuritiesTolerant of impurities
Sample Consumption High (mg quantities)Low (µg quantities)Moderate (mg quantities)
Analysis Time Fast (< 5 minutes per sample)Moderate (10-40 minutes per sample)Moderate (5-20 minutes per sample)
Development Time MinimalCan be extensiveModerate
Limitations Non-linear response at low ee, sensitive to impurities, temperature, and solvent[6]Requires method development for each compoundRequires chiral auxiliary, potential for signal overlap

In-Depth Method Analysis and Workflows

Polarimetry

For decades, polarimetry has been the cornerstone of ee determination. Its primary advantage lies in its speed and simplicity. However, its accuracy is critically dependent on the sample's purity, as any optically active impurity will contribute to the measured rotation, leading to erroneous results.[6] Furthermore, the specific rotation of a compound can be influenced by concentration, solvent, and temperature, necessitating careful control of experimental conditions.[6]

G cluster_workflow Polarimetry Workflow prep Prepare Sample (Known Concentration) pure_ref Measure Rotation of Pure Enantiomer Standard prep->pure_ref sample_measure Measure Rotation of Final Product prep->sample_measure calculate Calculate Enantiomeric Excess (ee = [α]obs / [α]max * 100) pure_ref->calculate sample_measure->calculate

Caption: Workflow for ee determination using polarimetry.

Chiral Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for ee determination due to its high accuracy, precision, and sensitivity.[7] By physically separating the enantiomers, it provides unambiguous quantification of each, even in the presence of achiral impurities.[8] The development of a robust chiral HPLC method can be time-consuming, requiring screening of various chiral stationary phases and mobile phase compositions to achieve optimal separation.

G cluster_workflow Chiral HPLC Workflow method_dev Method Development (Column & Mobile Phase Selection) sample_prep Sample Preparation (Dissolve & Filter) method_dev->sample_prep injection Inject Sample into HPLC sample_prep->injection separation Separation on Chiral Column injection->separation detection Detection (e.g., UV) separation->detection quantify Quantify Peak Areas & Calculate ee detection->quantify

Caption: Workflow for ee determination using chiral HPLC.

NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for ee determination, particularly when chromatographic methods are challenging to develop.[9] The use of chiral solvating agents (CSAs) is a common approach where the CSA forms non-covalent, diastereomeric complexes with the enantiomers of the analyte.[10][11] This interaction leads to a chemical shift non-equivalence for specific protons in the enantiomers, allowing for their distinct signals to be integrated and their ratio determined. This method is non-destructive and relatively fast once the appropriate CSA and conditions are identified.

G cluster_workflow NMR Spectroscopy Workflow sample_prep Prepare Sample in NMR Tube add_csa Add Chiral Solvating Agent (CSA) sample_prep->add_csa acquire Acquire NMR Spectrum (e.g., ¹H NMR) add_csa->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Diastereotopic Signals process->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Caption: Workflow for ee determination using NMR with a CSA.

Experimental Protocols

Protocol for Polarimetry
  • Preparation of Standard: Accurately weigh a known amount of the enantiomerically pure standard and dissolve it in a volumetric flask with a suitable solvent to a known concentration (e.g., 1.0 g/100 mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement of Standard: Rinse and fill the polarimeter cell with the standard solution. Measure the optical rotation ([α]max).

  • Preparation of Sample: Prepare a solution of the final product at the same concentration as the standard.

  • Measurement of Sample: Rinse and fill the cell with the sample solution. Measure the optical rotation ([α]obs).

  • Calculation: Calculate the enantiomeric excess using the formula: % ee = ([α]obs / [α]max) x 100.

Protocol for Chiral HPLC
  • Method Development:

    • Select a suitable chiral stationary phase (e.g., polysaccharide-based, Pirkle-type).

    • Screen different mobile phases (e.g., hexane/isopropanol, acetonitrile/water) to achieve baseline separation of a racemic standard.

    • Optimize flow rate and column temperature.

  • Sample Preparation:

    • Accurately weigh the final product and dissolve it in the mobile phase to a concentration within the detector's linear range.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject a standard racemic mixture to determine the retention times of each enantiomer.

    • Inject the prepared sample.

  • Quantification:

    • Integrate the peak areas of the two enantiomer signals.

    • Calculate the enantiomeric excess using the formula: % ee = (Areamajor - Areaminor) / (Areamajor + Areaminor) x 100.

Protocol for NMR Spectroscopy with a Chiral Solvating Agent
  • CSA Selection:

    • Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that is known to interact with the functional group of the analyte.

  • Sample Preparation:

    • Dissolve a known amount of the final product (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard 1H NMR spectrum.

  • Addition of CSA:

    • Add the CSA to the NMR tube in stoichiometric amounts (e.g., 0.5, 1.0, 1.5 equivalents).

  • Analysis:

    • Acquire a 1H NMR spectrum after each addition of the CSA.

    • Identify a proton signal of the analyte that resolves into two distinct peaks (diastereotopic signals) upon addition of the CSA.

  • Quantification:

    • Carefully integrate the two resolved signals.

    • The ratio of the integrals corresponds to the enantiomeric ratio of the sample.

Conclusion and Recommendations

The choice of method for quantifying enantiomeric excess is a critical decision in the analytical workflow.

  • Polarimetry remains a viable option for rapid screening of highly pure samples where high accuracy is not the primary concern. Its low cost and speed are advantageous for in-process controls.

  • Chiral HPLC stands out as the most reliable and robust method, offering exceptional accuracy, precision, and sensitivity.[7] It is the preferred method for final product release testing and for regulatory submissions where data integrity is paramount.

  • NMR Spectroscopy provides a valuable orthogonal technique, particularly useful when chromatographic separations are difficult or when a non-destructive method is required. It is an excellent tool for structural confirmation and ee determination in a single experiment.

For researchers and drug development professionals, a multi-faceted approach is often the most prudent. Initial screening may be performed using polarimetry or NMR, followed by validation and final quantification using a well-developed and validated chiral HPLC method. This ensures both efficiency in the development pipeline and confidence in the final reported enantiomeric excess of the product.

References

A Comparative Guide to (+)-Neomenthol and Other Chiral Auxiliaries in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone strategy for controlling the stereochemical outcome of reactions. These molecular scaffolds temporarily attach to a substrate, direct the formation of a new stereocenter, and are subsequently removed, having imparted their chirality to the product. Among the auxiliaries derived from the chiral pool, menthol isomers, including (+)-neomenthol, offer a readily available and structurally rigid framework. This guide provides a comparative overview of the application of menthol-derived auxiliaries, with a focus on this compound derivatives, and contrasts their performance with widely adopted, high-efficacy alternatives like Evans' oxazolidinones and Oppolzer's camphorsultam.

Introduction to Menthyl Chiral Auxiliaries

Menthol possesses three chiral centers, giving rise to eight stereoisomers. The most common isomer, (-)-menthol, features an all-equatorial substitution pattern on its cyclohexane ring in its most stable conformation, providing a well-defined steric environment. In contrast, this compound, an epimer of (-)-menthol, has an axial hydroxyl group. This seemingly subtle structural difference significantly alters the conformational dynamics and, consequently, the facial shielding it provides in asymmetric reactions. While (-)-menthol and its more sterically demanding derivative, (-)-8-phenylmenthol, have been extensively studied, specific applications of this compound are less documented, making a direct performance comparison challenging. However, analysis of its derivatives, such as (+)-8-phenylneomenthol, provides valuable insight into its potential.

General Workflow of Chiral Auxiliary-Mediated Synthesis

The core principle of this strategy involves three key stages: attachment of the auxiliary to an achiral substrate, a diastereoselective reaction to create a new chiral center, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Workflow A Achiral Substrate (e.g., Carboxylic Acid) C Attachment (Esterification) A->C B Chiral Auxiliary (e.g., this compound) B->C D Diastereomeric Intermediate C->D Covalent Bond E Stereoselective Reaction (e.g., Alkylation, Diels-Alder) D->E F New Stereocenter Formed E->F High d.e. G Cleavage (Hydrolysis/Reduction) F->G H Enantiomerically Enriched Product G->H I Recovered Auxiliary G->I Recycle

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily measured by the diastereoselectivity it induces in a given reaction, typically reported as diastereomeric excess (d.e.), alongside the chemical yield. Below is a comparison of menthol-derived auxiliaries with Evans' oxazolidinone and Oppolzer's camphorsultam in key stereoselective transformations.

Table 1: Performance in Diels-Alder Reactions

The Diels-Alder reaction is a powerful C-C bond-forming reaction where chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)Diastereomeric Excess (d.e.) (%)Reference
(-)-8-PhenylmentholAcrylate Ester5-benzyloxymethyl-cyclopentadieneTiCl₄~90%87% (endo)Corey et al.
(+)-8-PhenylneomentholIminoacetateCyclopentadieneTFA~50%>95% (exo)Miranda et al.[1]
Oppolzer's CamphorsultamN-CrotonylsultamCyclopentadieneSnCl₄95%>98% (endo)Oppolzer et al.

Data compiled from seminal publications in the field.

Table 2: Performance in Enolate Alkylation and Aldol Reactions

The formation of enolates from carboxylic acid derivatives and their subsequent reaction is a fundamental method for creating new stereocenters. Evans' oxazolidinones are particularly renowned for their exceptional performance in these reactions.

Chiral AuxiliarySubstrateReagentConditionsYield (%)Diastereomeric Excess (d.e.) (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzaldehydeBu₂BOTf, Et₃N84%>97% (syn)Gage & Evans[2]
Oppolzer's Camphorsultam N-AcylsultamAllyl BromideNaHMDS>90%>98%Oppolzer et al.
Menthyl Derivative Menthyl PropionateLDA, MeI-78 °CModerate50-70%Helmchen et al.

Note: Data for menthyl derivatives in enolate alkylations generally show lower diastereoselectivity compared to oxazolidinone or camphorsultam systems.

Mechanism of Stereocontrol

The stereochemical outcome is dictated by the ability of the chiral auxiliary to force the reaction to proceed through a single, sterically favored transition state. For menthyl derivatives, the rigid chair conformation of the cyclohexane ring and its bulky substituents effectively shield one face of the reactive enolate or dienophile.

Caption: Steric shielding by a menthyl auxiliary directs the approach of the diene.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for a Diels-Alder reaction using a menthyl-type auxiliary and a highly diastereoselective Evans Aldol reaction.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of a Chiral Acrylate

(Adapted from Corey et al., J. Am. Chem. Soc., 1975)

  • Preparation of Dienophile: To a solution of (-)-8-phenylmenthol (1.0 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add triethylamine (1.2 eq). Add acryloyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the (-)-8-phenylmenthyl acrylate.

  • Cycloaddition: Dissolve the chiral acrylate (1.0 eq) and 5-benzyloxymethylcyclopentadiene (3.0 eq) in toluene. Cool the solution to -78 °C. Add a 1.0 M solution of titanium tetrachloride (TiCl₄) in CH₂Cl₂ (1.1 eq) dropwise over 10 minutes.

  • Workup: Stir the mixture at -78 °C for 3 hours. Quench the reaction by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting endo adduct can be purified by column chromatography.

  • Auxiliary Cleavage: The ester adduct can be cleaved by hydrolysis with lithium hydroxide (LiOH) in a THF/water mixture or by reduction with lithium aluminum hydride (LiAlH₄) to the corresponding alcohol, allowing for recovery of the 8-phenylmenthol auxiliary.

Protocol 2: Diastereoselective Evans Aldol Reaction

(Adapted from Gage, J. R.; Evans, D. A., Organic Syntheses, 1990)

  • N-Acylation: Dissolve (S)-4-(phenylmethyl)-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen. Add n-butyllithium (1.01 eq) dropwise. After 10 minutes, add freshly distilled propionyl chloride (1.1 eq) in one portion. Stir for 30 minutes at -78 °C, then warm to ambient temperature. Quench with saturated aqueous NH₄Cl and extract with CH₂Cl₂. The crude N-propionyl oxazolidinone is purified by crystallization.[2]

  • Boron Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C. Add dibutylboron triflate (1.18 eq) via syringe, followed by the dropwise addition of triethylamine (1.32 eq), keeping the internal temperature below +3 °C.[2]

  • Aldol Addition: Cool the resulting solution to -78 °C. Add freshly distilled benzaldehyde (1.1 eq) over 5 minutes. Stir at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 1 hour.[2]

  • Workup and Purification: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with diethyl ether. The combined organic extracts are washed with aqueous NaHCO₃ and brine, then dried over MgSO₄. Concentration yields the crude aldol adduct with >97% diastereomeric purity. Recrystallization from an ethyl acetate/hexane mixture provides the pure syn-aldol product.[2]

Conclusion

This compound and its derivatives represent a viable class of chiral auxiliaries derived from the natural chiral pool. The axial orientation of the hydroxyl group in neomenthol provides a distinct steric environment compared to its menthol counterpart, leading to different stereochemical outcomes, as evidenced by the high exo-selectivity observed in the aza-Diels-Alder reaction of a (+)-8-phenylneomenthol derivative.[1]

However, the available data suggests that for achieving consistently high levels of diastereoselectivity across a broad range of reactions, particularly in crucial transformations like aldol and alkylation reactions, auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam are generally superior. They often provide diastereomeric excesses exceeding 95-98% with high predictability, making them the preferred choice in the synthesis of complex molecules where stereochemical purity is paramount. The menthol family of auxiliaries, including this compound, remains a useful tool, especially when specific or alternative stereochemical outcomes are desired, but they are typically outperformed by these more modern and robust systems.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Neomenthol
Reactant of Route 2
(+)-Neomenthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.